GSK2256098
説明
FAK Inhibitor this compound is a focal adhesion kinase-1 (FAK) inhibitor with potential antiangiogenic and antineoplastic activities. FAK inhibitor this compound inhibits FAK, which may prevent the integrin-mediated activation of several downstream signal transduction pathways, including ERK, JNK/MAPK and PI3K/Akt, thereby inhibiting tumor cell migration, proliferation and survival, and tumor angiogenesis. The tyrosine kinase FAK is normally activated by binding to integrins in the extracellular matrix (ECM) but may be upregulated and constitutively activated in various tumor cell types.
GSK-2256098 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a focal adhesion kinase-1 antagonist
特性
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHPPKGOOJSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224887-10-8 | |
| Record name | GSK-2256098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK2256098 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2256098 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK2256098: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2256098 is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a multitude of human cancers. FAK plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating critical cellular processes such as proliferation, survival, migration, and angiogenesis. Its aberrant activation is strongly correlated with tumor progression, invasion, and the development of drug resistance, making it a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a reversible and ATP-competitive inhibitor of FAK. Its primary mechanism involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397). The phosphorylation of this specific residue is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. By preventing the phosphorylation of Y397, this compound effectively blocks the kinase activity of FAK and subsequently inhibits the recruitment and activation of downstream signaling effectors.
Inhibition of Downstream Signaling Pathways
The inhibition of FAK by this compound leads to the suppression of several key pro-survival and pro-proliferative signaling cascades. Notably, it has been demonstrated to decrease the phosphorylation and activation of:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. This compound-mediated inhibition of FAK leads to reduced levels of phosphorylated Akt (p-Akt), thereby promoting apoptosis and inhibiting cell growth.
-
ERK/MAPK Pathway: The ERK/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of FAK by this compound results in decreased phosphorylation of ERK (p-ERK), contributing to the compound's anti-proliferative effects.
The downstream consequences of FAK inhibition by this compound are a cascade of anti-tumorigenic effects at the cellular level.
Cellular Effects
Preclinical studies have consistently demonstrated that this compound exerts the following effects on cancer cells:
-
Inhibition of Cell Proliferation and Viability: By attenuating the pro-proliferative signals from the ERK/MAPK and PI3K/Akt pathways, this compound effectively reduces the rate of cancer cell proliferation and decreases overall cell viability.
-
Induction of Apoptosis: The suppression of the PI3K/Akt survival pathway by this compound leads to the induction of programmed cell death, or apoptosis, in cancer cells.
-
Inhibition of Cell Migration and Invasion: FAK is a central component of focal adhesions, which are critical for cell motility. By inhibiting FAK, this compound disrupts the dynamics of focal adhesions, thereby impairing the ability of cancer cells to migrate and invade surrounding tissues.
-
Inhibition of Anchorage-Independent Growth: A hallmark of transformed cells is their ability to grow in an anchorage-independent manner. This compound has been shown to significantly reduce the capacity of cancer cells to form colonies in soft agar, indicating a reversal of this malignant phenotype.
Quantitative Data
The potency and efficacy of this compound have been quantified in various preclinical studies. A summary of key quantitative data is presented below for easy comparison.
| Parameter | Value | Cell Line/System | Reference |
| Ki (FAK) | 0.4 nM | Enzymatic Assay | |
| IC50 (p-FAK Y397) | 15 nM | OVCAR8 (Ovarian) | |
| 8.5 nM | U87MG (Glioblastoma) | ||
| 12 nM | A549 (Lung) | ||
| Inhibition of p-FAK (Y397) in PDAC cell lines | Low (<20%) to High (>90%) | 6 PDAC cell lines (0.1–10 μM) | |
| Maximum Tolerated Dose (MTD) in Humans | 1000 mg twice daily | Phase I Clinical Trial (Solid Tumors) |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams are provided.
Caption: this compound inhibits FAK autophosphorylation, blocking downstream PI3K/Akt and ERK signaling.
Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis for FAK Signaling
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Y397), FAK, p-Akt, Akt, p-ERK, and ERK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Clonogenic Survival Assay
-
Cell Seeding:
-
Plate a known number of single cells (e.g., 500-1000 cells) in 6-well plates.
-
-
Treatment:
-
Allow the cells to attach for 24 hours, then treat with different concentrations of this compound for a specified duration.
-
After treatment, replace the drug-containing medium with fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing viable cells to form colonies (defined as a cluster of at least 50 cells).
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Soft-Agar Anchorage-Independent Growth Assay
-
Base Agar Layer:
-
Prepare a 0.6% agar solution in complete medium and pour 2 mL into each well of a 6-well plate.
-
Allow the base agar to solidify at room temperature.
-
-
Cell Suspension in Top Agar:
-
Trypsinize and count the cells.
-
Prepare a 0.3% agar solution in complete medium and cool it to 40°C.
-
Resuspend the cells in the 0.3% agar solution at a density of 5,000-10,000 cells per well.
-
-
Plating:
-
Carefully layer 1 mL of the cell-agar suspension on top of the solidified base agar.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Add 100 µL of complete medium to each well twice a week to prevent drying.
-
-
Colony Staining and Counting:
-
After 2-3 weeks, stain the colonies with 0.005% crystal violet.
-
Count the number of colonies larger than a certain diameter (e.g., 50 µm) using a microscope.
-
Wound Healing (Scratch) Assay
-
Cell Monolayer Formation:
-
Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
-
Creating the Wound:
-
Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
-
Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition compared to the control.
-
Conclusion
This compound is a highly specific and potent inhibitor of FAK that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action, centered on the inhibition of FAK autophosphorylation and the subsequent suppression of key downstream signaling pathways, results in reduced cancer cell proliferation, survival, and migration. The comprehensive data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of FAK inhibition in cancer. Further clinical evaluation of this compound, both as a monotherapy and in combination with other anti-cancer agents, is warranted to fully elucidate its clinical utility.
The Therapeutic Potential of GSK2256098: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK, a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival signaling. Its overexpression and activation are implicated in the pathogenesis of various solid tumors, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of FAK.[1] FAK is a central node in signal transduction, integrating signals from integrins and growth factor receptors.[2] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3][4] This FAK/Src complex then phosphorylates a multitude of downstream substrates, activating key signaling cascades that promote cancer progression. This compound competitively binds to the ATP-binding pocket of FAK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways.[1][2] This inhibition ultimately leads to decreased tumor cell migration, proliferation, survival, and angiogenesis.[2]
Signaling Pathway
The FAK signaling pathway is a complex network that regulates various cellular processes critical for tumor progression. The diagram below illustrates the central role of FAK and the points of intervention by this compound.
References
GSK2256098: A Deep Dive into FAK Signaling Inhibition for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivation are implicated in the progression and metastasis of numerous solid tumors, making it a compelling target for cancer therapy.[1][2] GSK2256098 is a potent and selective, ATP-competitive, reversible inhibitor of FAK that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action within the FAK signaling pathway, and its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FAK.[3] The primary mechanism involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397).[3][4] Phosphorylation at this site is a critical step for FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades.[1] By preventing Y397 phosphorylation, this compound effectively blocks the recruitment and activation of Src, thereby inhibiting the propagation of signals that promote cell survival, proliferation, and motility.[3][4]
The inhibition of FAK by this compound leads to the downregulation of key downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways.[2][3] These pathways are crucial for cell survival and proliferation, and their attenuation by this compound contributes to its anti-cancer effects.[3]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data from preclinical studies.
| Parameter | Value | Description | Reference |
| Ki (apparent) | 0.4 nM | The apparent inhibition constant, indicating high-affinity binding to FAK. | [3] |
| Enzymatic IC50 | 1.5 nM | The half-maximal inhibitory concentration against FAK enzymatic activity. | [1] |
| Selectivity | ~1000-fold vs. Pyk2 | Demonstrates high selectivity for FAK over the closely related kinase Pyk2. | [1] |
| Cell Line | Cancer Type | IC50 (FAK Y397 Phosphorylation) | Reference |
| OVCAR8 | Ovary | 15 nM | [3] |
| U87MG | Brain (Glioblastoma) | 8.5 nM | [3] |
| A549 | Lung | 12 nM | [3] |
| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| PANC-1 | Pancreatic | 29 µM | [5] |
| L3.6P1 | Pancreatic | 25 µM | [5] |
FAK Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factor receptors to downstream pathways, and the point of intervention by this compound.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.
Western Blot Analysis for FAK Phosphorylation
This protocol is used to assess the level of FAK phosphorylation at Y397 in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87MG, PANC-1) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1–10 μM) or vehicle control (DMSO) for a specified duration (e.g., 1 hour).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK to normalize for protein loading.
Caption: Workflow for Western Blot analysis of FAK phosphorylation.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, L3.6P1) in 96-well plates at a predetermined density.[5]
-
Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) for 72 hours.[5]
-
MTS Reagent Addition: Add MTS solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[7]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cell survival.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with various concentrations of this compound for 48 or 72 hours.[3]
-
Re-seeding: At the end of the treatment, trypsinize the cells, count them, and re-seed a specific number of cells (e.g., 500-1000) into new 6-well plates.[3]
-
Colony Formation: Culture the cells for 9-14 days to allow for colony formation.[3]
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically containing >50 cells).[3]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
References
- 1. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Early Research and Discovery of GSK2256098
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational research and discovery of GSK2256098, a pivotal small molecule inhibitor of Focal Adhesion Kinase (FAK). The document details its mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, outlines experimental methodologies, and visualizes the critical signaling pathways and workflows involved in its initial evaluation.
Introduction: Targeting a Key Node in Cancer Progression
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes.[1][2] In numerous cancer types, FAK is overexpressed and hyperactivated, playing a significant role in tumor growth, survival, invasion, and migration.[1][3][4] This central role in malignancy established FAK as a promising therapeutic target for cancer treatment.[5][6] this compound emerged from these efforts as a potent and selective FAK inhibitor with the potential for antineoplastic and antiangiogenic activity.[7][8]
Mechanism of Action: Potent and Selective FAK Inhibition
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of FAK kinase activity.[9] Its primary mechanism involves targeting the FAK autophosphorylation site, Tyrosine 397 (Y397).[9][10][11] Phosphorylation at this site is a requisite step for FAK activation, creating a high-affinity binding site for Src family kinases, which in turn triggers downstream signaling cascades.[12][13]
By inhibiting FAK Y397 phosphorylation, this compound effectively blocks the activation of key downstream pro-survival and proliferative pathways, including the PI3K/Akt and ERK/MAPK signaling cascades.[7][9][11] The cellular consequences of this inhibition are significant, leading to:
-
Inhibition of tumor cell migration, proliferation, and survival. [7]
-
Induction of apoptosis (programmed cell death). [9]
This compound demonstrates high selectivity for FAK, with approximately 1000-fold greater specificity for FAK over its closest family member, Pyk2.[11][13][14]
Quantitative Data Summary
The early evaluation of this compound involved extensive in vitro and in vivo studies, followed by Phase I clinical trials. The quantitative findings from this research are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Citation |
|---|---|---|---|
| Apparent Ki | 0.4 nM | FAK Kinase Assay | [9] |
| Enzymatic IC50 | 1.5 nM | FAK Kinase Assay | [13][15] |
| Cellular IC50 | 8.5 nM | U87MG (Glioblastoma) - FAK Y397 Phosphorylation | [9][11][14] |
| 12 nM | A549 (Lung) - FAK Y397 Phosphorylation | [9][11][16] | |
| 15 nM | OVCAR8 (Ovarian) - FAK Y397 Phosphorylation | [9][11][16] |
| Inhibition Range | <20% to >90% | 6 Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines (0.1–10 μM) |[10][11] |
Table 2: Key Preclinical In Vivo Efficacy of this compound
| Cancer Model | Treatment | Key Finding | Citation |
|---|---|---|---|
| Ovarian Cancer | This compound Monotherapy | 58% decrease in mean tumor weight vs. control (p=0.038) | [17] |
| (Orthotopic Mouse Model) | This compound + Pazopanib | 71% decrease in mean tumor weight vs. Pazopanib alone (p=0.04) | [17] |
| This compound + Docetaxel | 44% decrease in mean tumor weight vs. Docetaxel alone (p=0.17) | [17] | |
| Uterine Cancer | This compound | Lower tumor weights and fewer metastases in PTEN-mutant model | [9] |
| (Ishikawa Orthotopic Model) | Lower microvessel density (CD31), less proliferation (Ki67), higher apoptosis (TUNEL) | [9] | |
| Glioblastoma | This compound | Dose- and time-dependent inhibition of pFAK | [13][15][18] |
| (U87MG Xenograft) | | | |
Table 3: Phase I Clinical Trial Data in Recurrent Glioblastoma
| Parameter | Value/Observation | Citation |
|---|---|---|
| Dose Cohorts | 500 mg, 750 mg, 1000 mg (all twice daily) | [13][19] |
| Maximum Tolerated Dose (MTD) | 1000 mg twice daily | [15][19] |
| Dose-Limiting Toxicities (DLTs) | Cerebral Edema | [15][19] |
| Best Response | Stable Disease in 3 of 13 patients | [19] |
| [11C]this compound PET Substudy (VT Estimates) | Tumor Tissue: 0.9 | [18][19] |
| Surrounding T2 Enhancing Areas: 0.5 | [18][19] |
| | Normal Brain: 0.4 |[18][19] |
Table 4: Phase I Clinical Trial Data in Advanced Solid Tumors
| Parameter | Value/Observation | Citation |
|---|---|---|
| Dose Escalation Range | 80 mg to 1500 mg (twice daily) | [20] |
| Maximum Tolerated Dose (MTD) | 1000 mg twice daily | [20] |
| Most Frequent Adverse Events | Nausea (76%), Diarrhea (65%), Vomiting (58%) | [20] |
| Pharmacodynamics (PD) | ~80% reduction in pFAK Y397 at ≥750 mg BID doses | [20] |
| Clinical Activity | Minor responses in melanoma and mesothelioma; Median PFS of 23.4 weeks in Merlin-negative mesothelioma |[20] |
Key Experimental Protocols
Detailed methodologies were crucial for characterizing the activity of this compound.
A. Western Blot Analysis for Phosphoprotein Levels This assay was used to quantify the inhibition of FAK and its downstream targets.
-
Cell Culture and Treatment: Cancer cell lines (e.g., PDAC, U87MG) were cultured to ~70% confluence.[9]
-
Incubation: Cells were incubated with varying concentrations of this compound (e.g., 0.1–10 μM) for specified times (e.g., 1 hour).[11]
-
Lysis: Cells were harvested and lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for phospho-FAK (Y397), total FAK, phospho-Akt (Ser473), total Akt, phospho-ERK (Thr202/Tyr204), and total ERK.[11]
-
Detection: Following incubation with secondary antibodies, protein bands were visualized using chemiluminescence and quantified.
B. Clonogenic Survival Assay This method assessed the long-term proliferative capacity of cells after drug treatment.
-
Initial Treatment: Pancreatic ductal adenocarcinoma (PDAC) cells were cultured in 6-well plates to ~70% confluence.[9]
-
Drug Exposure: Cells were treated with this compound (0.1-10 μM) for 48 or 72 hours.[9]
-
Re-seeding: Following treatment, cells were harvested, counted, and re-seeded at a low density in fresh medium without the drug.
-
Colony Formation: Cells were allowed to grow for approximately 9 days until visible colonies formed.[9]
-
Staining and Counting: Colonies were stained with a clonogenic reagent (e.g., crystal violet) and counted to determine the surviving fraction compared to untreated controls.[9]
C. Orthotopic Murine Xenograft Model In vivo efficacy was tested using models that mimic human disease.
-
Cell Implantation: Human cancer cells (e.g., Ishikawa uterine cancer cells) were surgically implanted into the corresponding organ of immunodeficient mice.[9]
-
Treatment Initiation: Once tumors were established, mice were randomized into control and treatment groups. This compound was administered orally.
-
Monitoring: Tumor growth and animal health were monitored regularly.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed.[9]
-
Immunohistochemistry (IHC): Tumor tissues were processed for IHC analysis to assess microvessel density (CD31), cell proliferation (Ki67), and apoptosis (TUNEL assay).[9]
D. [11C]this compound PET Substudy in Glioblastoma Patients This clinical protocol was designed to assess drug penetration across the blood-brain barrier (BBB).[19]
-
Patient Treatment: Patients with recurrent glioblastoma were treated with oral this compound.[19]
-
Radiotracer Administration: Between days 9 and 20 of treatment, patients received a single intravenous microdose of radiolabeled [11C]this compound.[19]
-
PET Scanning: Dynamic PET scans were acquired over 90 minutes to track the biodistribution and kinetics of the radiotracer in the brain.[19]
-
Pharmacokinetic Sampling: Parallel blood samples were collected to measure plasma concentrations of the drug.[19]
-
Data Analysis: The volume of distribution (VT) of [11C]this compound was calculated for tumor tissue, surrounding areas, and normal brain to quantify drug penetration.[19]
Mandatory Visualizations
Diagram 1: FAK Signaling Pathway and this compound Inhibition
Caption: FAK activation by receptors and its inhibition by this compound.
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: Workflow for assessing this compound's effects on cancer cells.
// Define node styles drug [fillcolor="#EA4335", fontcolor="#FFFFFF"]; target [fillcolor="#FBBC05", fontcolor="#202124"]; pathway [fillcolor="#4285F4", fontcolor="#FFFFFF"]; effect [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define nodes A [drug, label="this compound\nAdministration"]; B [target, label="Inhibition of FAK\nKinase Activity (pY397)"]; C [pathway, label="Suppression of\nPI3K/Akt & ERK Pathways"]; D [effect, label="Decreased\nCell Proliferation"]; E [effect, label="Decreased\nCell Migration & Invasion"]; F [effect, label="Increased\nApoptosis"];
// Define relationships A -> B [label="causes", fontcolor="#202124"]; B -> C [label="leads to", fontcolor="#202124"]; C -> {D, E, F} [label="results in", fontcolor="#202124"]; }
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Facebook [cancer.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I, pharmacokinetic and pharmacodynamic study of this compound, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Selectivity Profile of GSK2256098: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the inhibitor's target engagement and potential off-target effects, facilitating informed decisions in preclinical and clinical research.
Introduction
This compound is a reversible, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival.[1][2] Dysregulation of FAK signaling is implicated in the progression of various solid tumors, making it an attractive target for cancer therapy. A critical aspect of any targeted therapy is its selectivity, as off-target activities can lead to unforeseen side effects and reduced therapeutic efficacy. This document summarizes the key quantitative data defining the selectivity of this compound, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental pathways.
Selectivity Profile of this compound
This compound has demonstrated high potency and selectivity for FAK in a variety of preclinical studies. The inhibitor exhibits a potent enzymatic inhibitory activity with an apparent dissociation constant (Ki) of 0.4 nM and a half-maximal inhibitory concentration (IC50) of 1.5 nM.[1][2]
To assess its broader kinase selectivity, this compound was evaluated against a panel of 261 kinases using the Millipore KinaseProfiler™ service. In this extensive screen, FAK was the only kinase to be significantly inhibited by more than 50%.[3] This highlights the remarkable specificity of this compound for its intended target.
Furthermore, this compound displays a high degree of selectivity over the closest related family member, Proline-rich tyrosine kinase 2 (Pyk2), with an approximate 1000-fold greater potency for FAK.[2][3] In cellular assays, this compound effectively inhibits FAK autophosphorylation at its Tyr397 site, a key step in its activation, with IC50 values in the low nanomolar range across various cancer cell lines.[1][4]
Table 1: In Vitro and Cellular Inhibition Data for this compound
| Target/Assay | Parameter | Value (nM) | Cell Line/System |
| FAK (enzymatic) | Ki | 0.4 | - |
| FAK (enzymatic) | IC50 | 1.5 | - |
| FAK (cellular pY397) | IC50 | 8.5 | U87MG (Glioblastoma) |
| FAK (cellular pY397) | IC50 | 12 | A549 (Lung Carcinoma) |
| FAK (cellular pY397) | IC50 | 15 | OVCAR8 (Ovarian Carcinoma) |
| Pyk2 | Selectivity Ratio | ~1000-fold vs FAK | - |
FAK Signaling Pathway and Mechanism of Inhibition
FAK is a central node in integrin-mediated signaling pathways. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex. This complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, activating signaling cascades such as the PI3K-Akt and Ras-MEK-ERK pathways, which promote cell survival, proliferation, and migration.
This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of phosphate from ATP to its substrates. This directly inhibits the autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and the subsequent activation of downstream pro-survival and pro-proliferative signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
The Impact of GSK2256098 on Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). It explores the core mechanism of action of this compound and its subsequent effects on cellular adhesion and migration, critical processes in cancer progression and metastasis. This document summarizes key quantitative data, details experimental methodologies for assessing the inhibitor's impact, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of FAK Signaling
This compound is a reversible, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to regulate cell motility, survival, and proliferation. The primary mechanism of this compound involves binding to the ATP-binding pocket of the FAK kinase domain, preventing the autophosphorylation of FAK at tyrosine 397 (Y397). This autophosphorylation event is a critical step in the activation of FAK and the subsequent recruitment of Src family kinases, which together initiate downstream signaling cascades.
By inhibiting FAK autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and the dynamic regulation of the cytoskeleton required for cell migration and invasion.
Quantitative Analysis of this compound's Impact
The inhibitory effects of this compound on FAK phosphorylation and subsequent cellular processes have been quantified in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Inhibition | Reference |
| OVCAR8 | Ovarian | FAK Phosphorylation | pFAK (Y397) | 15 nM | |
| U87MG | Glioblastoma | FAK Phosphorylation | pFAK (Y397) | 8.5 nM | |
| A549 | Lung | FAK Phosphorylation | pFAK (Y397) | 12 nM | |
| L3.6pl | Pancreatic | FAK Phosphorylation | pFAK (Y397) | >90% inhibition at 10 µM | |
| PANC-1 | Pancreatic | FAK Phosphorylation | pFAK (Y397) | <20% inhibition at 10 µM | |
| L3.6pl | Pancreatic | Clonogenic Survival | Colony Formation | ~90% inhibition at 1 µM | |
| PANC-1 | Pancreatic | Clonogenic Survival | Colony Formation | <20% inhibition at 1 µM |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the impact of this compound on cell adhesion and migration.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Detailed Methodology (based on a study with Pancreatic Ductal Adenocarcinoma cells):
-
Cell Seeding: Plate Pancreatic Ductal Adenocarcinoma (PDAC) cells in a 6-well plate and culture until they reach confluence.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at a defined magnification.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 hours.
-
Imaging (Final): After 48 hours, capture images of the same fields of the scratch.
-
Analysis: Measure the width of the scratch at multiple points for both the initial and final images. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] * 100
Transwell Migration/Invasion Assay
This assay quantifies the migratory and invasive potential of individual cells in response to a chemoattractant, and the inhibitory effect of this compound.
Detailed Methodology:
-
Insert Preparation: For invasion assays, coat the upper surface of transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the transwell inserts.
-
Chemoattractant: Fill the lower chamber of the 24-well plate with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Treatment: Add this compound at desired concentrations to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion (typically 24-48 hours).
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the bottom of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Elute the stain from the cells and measure the absorbance using a plate reader, or count the number of stained cells in multiple fields of view under a microscope.
Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix (ECM) component and the inhibitory effect of this compound on this process.
Detailed Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein such as fibronectin or collagen and incubate to allow the protein to adhere.
-
Blocking: Wash the wells and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Cell Treatment and Seeding: Pre-treat cells with various concentrations of this compound. Harvest the cells and seed them into the coated wells.
-
Adhesion Incubation: Incubate the plate at 37°C for a short period (e.g., 1-2 hours) to allow the cells to adhere to the ECM.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the remaining adherent cells with a fixative like paraformaldehyde and then stain them with crystal violet.
-
Quantification: After washing away excess stain, elute the stain from the cells using a solvent (e.g., acetic acid) and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of adherent cells.
Conclusion
This compound is a specific inhibitor of FAK that effectively disrupts key signaling pathways involved in cell adhesion and migration. By inhibiting FAK autophosphorylation, this compound leads to a dose-dependent reduction in the motility and invasive capacity of various cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other FAK inhibitors in oncology and other related fields. The quantitative data presented underscores the potency of this compound and highlights its potential as a targeted therapy for cancers characterized by FAK overexpression or hyperactivation. Further research is warranted to fully elucidate the clinical utility of this compound in various therapeutic contexts.
The Pharmacokinetics of GSK2256098: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2256098 is an orally bioavailable, potent, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies to inform further research and development.
Absorption
Following oral administration in patients with advanced solid tumors, this compound is absorbed with a median time to maximum plasma concentration (tmax) ranging from 1.5 to 4 hours.[1] The pharmacokinetic profile of this compound has been evaluated in a phase I clinical trial across a range of doses.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Day 1) [1]
| Dose (mg BID) | n | Cmax (ng/mL) [Geometric Mean (%CV)] | AUC(0-∞) (ng*h/mL) [Geometric Mean (%CV)] | tmax (h) [Median (Range)] | t1/2 (h) [Geometric Mean] |
| 80 | 3 | 315 (55) | 1630 (55) | 2.0 (1.5-2.0) | 4.0 |
| 160 | 3 | 557 (26) | 3380 (24) | 2.0 (1.5-4.0) | 4.6 |
| 300 | 3 | 1110 (28) | 7190 (31) | 2.0 (2.0-2.0) | 5.0 |
| 600 | 6 | 2150 (36) | 15800 (37) | 2.0 (1.5-4.0) | 5.8 |
| 1000 | 6 | 4090 (37) | 29000 (42) | 2.0 (1.5-4.0) | 6.1 |
| 1250 | 7 | 4380 (44) | 30500 (43) | 4.0 (1.5-4.0) | 6.0 |
| 1500 | 6 | 5490 (43) | 41300 (43) | 2.8 (1.5-4.0) | 9.0 |
Data extracted from a phase I study in patients with advanced solid tumors. Administration was with a light meal. %CV: Coefficient of Variation
Table 2: Repeat-Dose Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Day 15) [1]
| Dose (mg BID) | n | Cmax (ng/mL) [Geometric Mean (%CV)] | AUC(0-t) (ng*h/mL) [Geometric Mean (%CV)] | tmax (h) [Median (Range)] |
| 80 | 3 | 240 (54) | 1020 (54) | 1.5 (1.5-2.0) |
| 160 | 3 | 473 (33) | 2370 (31) | 2.0 (1.5-2.0) |
| 300 | 3 | 913 (39) | 5250 (40) | 2.0 (1.5-2.0) |
| 600 | 6 | 1520 (44) | 9200 (46) | 2.0 (1.5-4.0) |
| 1000 | 6 | 2800 (52) | 17100 (52) | 2.0 (1.5-4.0) |
| 1250 | 7 | 2690 (54) | 17000 (54) | 2.0 (1.5-4.0) |
| 1500 | 6 | 3630 (55) | 24800 (55) | 2.0 (1.5-4.0) |
Data extracted from a phase I study in patients with advanced solid tumors. Administration was with a light meal. %CV: Coefficient of Variation
Effect of Food
A food effect study in healthy volunteers indicated that administration of this compound with a high-fat meal resulted in a modest increase in exposure. For this reason, in the phase I study in cancer patients, the drug was administered with a light meal to ensure consistency.[1]
Distribution
The distribution of this compound has been investigated, particularly its ability to penetrate the central nervous system (CNS), a critical factor for treating brain tumors like glioblastoma.
Preclinical Data
Preclinical studies in rats with an intact blood-brain barrier (BBB) showed limited CNS penetration of this compound.[2]
Clinical Data in Glioblastoma
A clinical study in patients with recurrent glioblastoma utilized positron emission tomography (PET) with radiolabeled [11C]this compound to assess its distribution. The study revealed that while this compound has low penetration into normal brain tissue, it achieves significantly higher concentrations in tumor tissue, likely due to a disrupted BBB.[2]
Table 3: Volume of Distribution (VT) of [11C]this compound in Patients with Recurrent Glioblastoma [2][3]
| Tissue | VT Estimate (Geometric Mean) |
| Tumor Tissue | 0.9 |
| Surrounding T2 Enhancing Areas | 0.5 |
| Normal Brain | 0.4 |
VT is a measure of the volume of tissue in which the radiotracer is distributed.
Plasma Protein Binding
As of the latest available public information, the specific percentage of this compound bound to human plasma proteins has not been reported.
Metabolism
The metabolism of this compound has not been fully characterized in publicly available literature. However, some insights can be drawn from clinical study designs and observations.
In a PET study using [11C]this compound, it was noted that tracer metabolism was "moderate," with approximately 30-55% of the radioactivity in plasma at 90 minutes corresponding to the parent drug, indicating the presence of metabolites.[2]
Clinical trials with this compound have often excluded the concomitant use of strong inhibitors or inducers of cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C8, and CYP2C9, as well as the transporter OATP1B1. This suggests that these pathways may be involved in the metabolism and disposition of this compound. However, direct evidence and detailed metabolic pathways have not been published.
Excretion
Detailed information regarding the routes of excretion (e.g., renal, fecal) and the proportion of this compound and its metabolites eliminated by each pathway is not currently available in the public domain.
Drug Interactions
A clinically significant drug-drug interaction has been observed between this compound and the MEK inhibitor trametinib. Co-administration resulted in a 2-4 fold increase in trametinib plasma concentrations.[4] This interaction necessitated dose adjustments in combination therapy trials. The mechanism of this interaction has not been fully elucidated but may involve competition for metabolic enzymes or transporters.
Experimental Protocols
Phase I Study in Advanced Solid Tumors[1][5]
-
Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.
-
Dosing: this compound administered orally twice daily (BID) in continuous 21-day cycles. Doses escalated from 80 mg to 1500 mg BID.
-
Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 15 at pre-dose and at various time points post-dose to determine plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Glioblastoma PET Sub-study[2]
-
Study Design: An expansion cohort of a phase I study in patients with recurrent glioblastoma.
-
Dosing: Patients received oral this compound. On a separate day, they received a microdose of intravenous [11C]this compound.
-
Imaging: Dynamic PET scans were performed over 90 minutes following the injection of [11C]this compound to assess its biodistribution and kinetics in the brain and tumor.
-
Pharmacokinetic Sampling: Parallel blood samples were collected during the PET scan to measure plasma radioactivity and parent [11C]this compound concentrations.
Visualizations
Caption: Workflow of key pharmacokinetic experiments for this compound.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Conclusion
This compound exhibits dose-proportional pharmacokinetics over a wide range of oral doses in cancer patients. It demonstrates the ability to penetrate brain tumors, a crucial characteristic for an agent being investigated for glioblastoma. While key parameters like absorption and elimination half-life have been characterized, a comprehensive understanding of its metabolism and excretion pathways remains elusive in the public domain. Further studies are warranted to fully elucidate the ADME properties of this compound, which will be critical for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The observed drug-drug interaction with trametinib highlights the importance of careful consideration of co-administered therapies. As research progresses, a more complete pharmacokinetic profile will undoubtedly emerge, aiding in the optimization of its therapeutic use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of pharmacokinetic profiles of a recombinant canine PD-1 fusion protein by validated sandwich ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/pharmacodynamics (PK/PD) of this compound, a Focal Adhesion Kinase (FAK) Inhibitor, in Patients with Advanced Solid Tumors — Department of Oncology [oncology.ox.ac.uk]
GSK2256098: A Focal Adhesion Kinase Inhibitor with Therapeutic Potential in Non-Cancerous Proliferative Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical regulator of cellular processes integral to the pathogenesis of various proliferative diseases, extending beyond oncology. Its role in cell adhesion, migration, proliferation, and survival makes it a compelling therapeutic target for a range of non-cancerous conditions characterized by excessive cell proliferation and tissue remodeling, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. GSK2256098 is a potent, selective, and ATP-competitive inhibitor of FAK. While extensively studied in the context of cancer, this document synthesizes the available preclinical data and the well-understood mechanism of FAK to explore the therapeutic potential of this compound in non-cancerous proliferative diseases. This guide provides an in-depth overview of its mechanism of action, summarizes key preclinical findings with related FAK inhibitors, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397).[1] This inhibition prevents the recruitment and activation of downstream signaling proteins, thereby modulating cellular functions that are often dysregulated in proliferative disorders.[1][2] this compound is a reversible and ATP-competitive inhibitor with high selectivity for FAK over other kinases, including the closely related Pyk2.[3]
Mechanism of Action: FAK Signaling in Proliferative Diseases
FAK is a key mediator of signaling from integrins and growth factor receptors to intracellular pathways that govern cell behavior. In non-cancerous proliferative diseases like fibrosis, the activation of FAK in fibroblasts, particularly in response to stimuli like Transforming Growth Factor-beta (TGF-β), is a central event.
Activated FAK triggers multiple downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for cell survival, proliferation, and migration.[1][2] In the context of fibrosis, FAK activation is instrumental in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition and tissue stiffening.[4][5]
This compound, by inhibiting the initial autophosphorylation of FAK, is poised to disrupt these pathological processes. By blocking FAK activity, this compound can potentially inhibit myofibroblast differentiation, reduce the proliferation of pathogenic cell populations, and attenuate the progression of tissue remodeling.
References
- 1. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for GSK2256098 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in mediating signal transduction from integrins and growth factor receptors, thereby influencing cell adhesion, migration, proliferation, and survival.[2][3] Upregulation and constitutive activation of FAK are observed in various tumor cell types, making it a compelling target for cancer therapy.[4][5] this compound specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step for its activation and the subsequent initiation of downstream signaling cascades.[5][6][7] Inhibition of FAK phosphorylation by this compound has been shown to decrease the activity of downstream pathways such as PI3K/Akt and ERK, leading to the inhibition of cancer cell growth, induction of apoptosis, and reduction of cell motility.[1][7]
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its therapeutic potential.
Mechanism of Action
This compound acts as a selective inhibitor of FAK, demonstrating approximately 1000-fold greater selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).[6][8] The primary mechanism involves the inhibition of FAK autophosphorylation at the Y397 site.[5][6][7] This event is crucial for the recruitment of Src-family kinases and the subsequent phosphorylation of other residues, leading to the full activation of FAK and the propagation of downstream signals. By blocking this initial step, this compound effectively abrogates FAK-mediated signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| OVCAR8 | Ovary | FAK Y397 Phosphorylation | 15 nM | [1][6] |
| U87MG | Brain (Glioblastoma) | FAK Y397 Phosphorylation | 8.5 nM | [1][6] |
| A549 | Lung | FAK Y397 Phosphorylation | 12 nM | [1][6] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTS) | 29 µM | [7] |
| L3.6P1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTS) | 25 µM | [7] |
| Enzymatic Assay | - | FAK Kinase Activity | 0.8 nM | [9] |
| Cellular Assay | - | FAK Activity | 15 nM | [9] |
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the effects of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on pancreatic ductal adenocarcinoma (PDAC) cells.[7]
-
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., PANC-1, L3.6P1)
-
Complete growth medium (e.g., DMEM or GMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations can range from 0.1 µM to 200 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
Clonogenic Survival Assay
This protocol is based on methodologies used for PDAC cells.[1]
-
Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Clonogenic Reagent (e.g., crystal violet solution)
-
-
Procedure:
-
Initial Treatment: Culture cells in a 6-well plate until they reach approximately 70% confluence.[1]
-
Treat the cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM) for 48 to 72 hours.[1]
-
Re-seeding: After treatment, trypsinize the cells, count them, and re-seed a low number of cells (e.g., 500-1000 cells) into new 6-well plates with fresh, drug-free complete growth medium.
-
Colony Formation: Incubate the plates for 9-14 days, allowing colonies to form.[1]
-
Staining: Wash the colonies with PBS, fix them with methanol, and stain them with a clonogenic reagent like crystal violet.
-
Analysis: Count the number of colonies (typically defined as a cluster of ≥50 cells). Calculate the surviving fraction for each treatment group relative to the control.
-
Western Blot Analysis for FAK Phosphorylation
This protocol is designed to detect the inhibition of FAK autophosphorylation.[7]
-
Objective: To determine the effect of this compound on the phosphorylation of FAK at Y397 and downstream signaling proteins like Akt and ERK.
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
NP-40 lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK, anti-total ERK, and a loading control (e.g., GAPDH).
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 1 hour).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with NP-40 lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an 8% PAGE gel and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Conclusion
This compound is a valuable research tool for investigating the role of FAK in cancer biology. The protocols outlined above provide a framework for conducting robust in vitro studies to characterize the cellular effects of this potent FAK inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The observed inhibition of FAK phosphorylation and downstream signaling, coupled with the anti-proliferative and pro-apoptotic effects, underscores the therapeutic potential of targeting the FAK pathway in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 4. Facebook [cancer.gov]
- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Application Notes and Protocols for GSK2256098 in a Mouse Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and angiogenesis, processes that are fundamental to tumor growth and metastasis. This compound targets the autophosphorylation site of FAK at tyrosine 397 (Y397), thereby inhibiting its kinase activity and downstream signaling pathways, including PI3K/Akt and ERK/MAPK. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines and in vivo xenograft models, making it a compound of interest for cancer research and drug development.
These application notes provide a comprehensive guide for the utilization of this compound in mouse xenograft models, including detailed protocols for drug formulation and administration, establishment of xenografts, and methods for assessing anti-tumor efficacy.
Data Presentation
In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| OVCAR8 | Ovary | 15 |
| U87MG | Brain (Glioblastoma) | 8.5 |
| A549 | Lung | 12 |
(Data sourced from references)
In Vivo Efficacy of this compound Monotherapy in Ovarian Cancer Xenograft
| Xenograft Model | Treatment | Endpoint | Result |
| HeyA8 (Orthotopic) | This compound (75 mg/kg, daily) | Mean Tumor Weight | 58% decrease compared to control |
(Note: Detailed quantitative data on this compound monotherapy in xenograft models is limited in publicly available literature. The above data is based on a study abstract.)
In Vivo Pharmacodynamic and Efficacy Markers in Uterine Cancer Xenograft
| Xenograft Model | Treatment | Marker | Observation |
| Ishikawa (Orthotopic) | This compound | Microvessel Density (CD31) | Lower than control |
| Ishikawa (Orthotopic) | This compound | Cellular Proliferation (Ki67) | Lower than control |
| Ishikawa (Orthotopic) | This compound | Apoptosis (TUNEL) | Higher than control |
(Data sourced from reference)
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol is for the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 200 mg/mL stock, dissolve the appropriate amount of this compound powder in fresh, moisture-free DMSO. Vortex until fully dissolved.
-
To prepare a 1 mL working solution, add 50 µL of the 200 mg/mL this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.
Subcutaneous Xenograft Model (e.g., U87MG Glioblastoma)
Materials:
-
U87MG human glioblastoma cells
-
Appropriate cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Culture U87MG cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 75 mg/kg) or vehicle control daily via oral gavage.
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
Euthanize the mice when tumors reach the maximum size allowed by IACUC guidelines or at the study endpoint.
-
Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry).
Orthotopic Xenograft Model (e.g., Ishikawa Uterine Cancer)
Materials:
-
Ishikawa human uterine cancer cells
-
Appropriate cell culture medium
-
Female athymic nude mice (8-12 weeks old)
-
Surgical tools for laparotomy
-
Suture materials
Procedure:
-
Culture and harvest Ishikawa cells as described for the subcutaneous model.
-
Anesthetize the mice according to approved IACUC protocols.
-
Perform a lower abdominal midline incision to expose the uterine horns.
-
Inject 4 x 10^6 Ishikawa cells in a small volume (e.g., 20 µL) into the uterine horn.
-
Close the abdominal wall and skin with sutures.
-
Allow the mice to recover and monitor for tumor development.
-
Initiate treatment with this compound (e.g., 75 mg/kg, oral, daily) or vehicle control 10-14 days after tumor cell injection.
-
Monitor the mice for adverse effects and sacrifice them 4-6 weeks after the start of treatment.
-
At necropsy, record the aggregate tumor weight, location, and number of tumor nodules.
-
Process tumor samples for further analysis.
Immunohistochemistry (IHC) for Pharmacodynamic Markers
This is a general protocol for staining paraffin-embedded tumor sections. Specific antibody dilutions and incubation times should be optimized for each marker.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-pFAK Y397, anti-Ki67, anti-CD31)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., in a steamer or water bath at 95-100°C) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse with PBS.
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
TUNEL Assay for Apoptosis
This protocol is for the detection of apoptotic cells in paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tumor sections
-
Proteinase K
-
TdT reaction buffer
-
TdT enzyme
-
Biotin-dUTP
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Methyl green or hematoxylin counterstain
Procedure:
-
Permeabilization:
-
Incubate deparaffinized and rehydrated sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.
-
Rinse with PBS.
-
-
TdT Labeling:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and biotin-dUTP in TdT reaction buffer.
-
Apply the reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber.
-
Rinse with PBS.
-
-
Detection:
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate with DAB substrate until a brown color develops in the nuclei of apoptotic cells.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with methyl green or hematoxylin.
-
Dehydrate, clear, and mount as described for IHC.
-
Conclusion
This compound is a valuable tool for investigating the role of FAK in cancer biology. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this inhibitor in mouse xenograft models. Careful planning and optimization of these protocols will be essential for obtaining robust and reproducible data. Further studies are warranted to generate more detailed quantitative data on the monotherapy efficacy of this compound in various preclinical models.
Application Notes and Protocols: GSK2256098 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating the combination of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, with conventional chemotherapy agents. The information is intended to guide the design and execution of experiments to explore synergistic anti-tumor effects.
Introduction
This compound is a potent and selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, survival, migration, and invasion. Overexpression and hyperactivation of FAK are common in a variety of solid tumors and are associated with tumor progression and metastasis. Inhibition of FAK signaling can disrupt these oncogenic processes.
Chemotherapy remains a cornerstone of cancer treatment. However, intrinsic and acquired resistance often limits its efficacy. Preclinical evidence suggests that FAK signaling can contribute to chemotherapy resistance. Therefore, combining a FAK inhibitor like this compound with standard chemotherapy agents presents a rational strategy to enhance anti-tumor activity and overcome resistance. This document outlines the preclinical data and provides detailed protocols for investigating such combinations.
Preclinical Data Summary
While specific quantitative data for the combination of this compound with all major chemotherapy agents is not extensively available in the public domain, the following tables summarize the existing preclinical findings and the rationale for such combinations. Data from studies with other FAK inhibitors are included to provide a broader context and rationale.
| Combination | Cancer Type | Key Findings | Reference |
| This compound + Docetaxel + Pazopanib | Ovarian Cancer | The combination resulted in a remarkable decrease in overall tumor weight in in vivo models. | [1] |
| FAK Inhibitor (VS-6063) + Paclitaxel | Ovarian Cancer | The combination of a FAK inhibitor with paclitaxel markedly decreased proliferation and increased apoptosis, leading to significant reductions in tumor weight (92.7% to 97.9%).[2] Synergistic inhibition of tumor cell proliferation/survival was observed.[3] | [2][3] |
| FAK Inhibitor + Platinum Agents (Cisplatin/Carboplatin) | Ovarian Cancer | FAK inhibition can overcome platinum resistance. The combination of a FAK inhibitor and cisplatin triggered apoptosis in platinum-resistant tumors.[4][5] | [4][5] |
| FAK Inhibitor + Gemcitabine | Pancreatic Cancer | Preclinical models suggest that combining agents targeting stemness features, a process influenced by FAK, can sensitize cancer cells to gemcitabine.[6] | [6] |
Signaling Pathways and Experimental Workflow
FAK Signaling Pathway Inhibition by this compound
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of this compound and chemotherapy combinations.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, alone and in combination, and to quantify the nature of the interaction (synergism, additivity, or antagonism).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Chemotherapy agent (e.g., paclitaxel, cisplatin, gemcitabine)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Single-Agent Dose-Response:
-
Prepare serial dilutions of this compound and the chemotherapy agent separately.
-
Treat cells with a range of concentrations of each drug alone.
-
Include vehicle-treated control wells.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Combination Treatment (Constant Ratio Method):
-
Based on the IC50 values determined from the single-agent experiments, prepare combination dilutions at a constant molar ratio (e.g., based on the ratio of their IC50s).
-
Treat cells with the combination dilutions.
-
Incubate for the same duration as the single-agent treatment.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use a suitable software (e.g., GraphPad Prism) to determine the IC50 values for the single agents.
-
Input the dose-response data for single agents and the combination into CompuSyn software to calculate the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection (e.g., intraperitoneal, intravenous)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
-
Treatment Administration:
-
Administer this compound orally according to the desired dose and schedule.
-
Administer the chemotherapy agent via the appropriate route and schedule.
-
For the combination group, administer both agents, considering the timing of administration for each.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals.
-
-
Study Endpoint:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weights.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare the treatment groups.
-
Conclusion
The combination of the FAK inhibitor this compound with conventional chemotherapy agents is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The provided application notes and protocols offer a framework for the preclinical evaluation of these combinations. Further research is warranted to elucidate the precise mechanisms of synergy and to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Focal Adhesion Kinase in Regulating YB–1–Mediated Paclitaxel Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 5. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Western blot protocol for detecting p-FAK after GSK2256098 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Detecting Phospho-Focal Adhesion Kinase (p-FAK) Following GSK2256098 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2][3] Upon activation, FAK undergoes autophosphorylation at the Tyrosine-397 (Tyr397) residue.[2][4] This phosphorylation event (creating p-FAK) serves as a docking site for Src family kinases, leading to the activation of downstream pathways such as PI3K/Akt and ERK/MAPK.[1][2][4][5] Overexpression and hyperactivation of FAK are common in many solid tumors, making it an attractive target for cancer therapy.[2]
This compound is a potent, selective, and ATP-competitive inhibitor of FAK kinase activity.[2][4] It specifically targets and prevents the autophosphorylation of FAK at Tyr397, thereby blocking downstream signaling cascades and inhibiting tumor cell growth and survival.[4][6][7][8]
This document provides a detailed protocol for utilizing Western blotting to assess the pharmacological efficacy of this compound by measuring the reduction in p-FAK (Tyr397) levels in cultured cells.
FAK Signaling Pathway and Inhibition by this compound
The diagram below illustrates the FAK signaling cascade and the mechanism of action for this compound. Integrin clustering or growth factor receptor activation leads to FAK autophosphorylation at Tyr397. This recruits Src, which further phosphorylates FAK and activates key pro-survival pathways. This compound directly inhibits the kinase activity of FAK, preventing this initial autophosphorylation step.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the step-by-step methodology for treating cells with this compound and subsequently detecting p-FAK levels via Western blot.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., U87MG, OVCAR8, A549, or other relevant lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in standard culture conditions.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours prior to treatment, if appropriate for the cell line and experimental goals.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations. Effective concentrations can range from 10 nM to 10 µM depending on the cell line's sensitivity.[4][7] Be sure to include a vehicle control (DMSO-treated) sample.
-
Incubation: Treat the cells for a specified duration. Inhibition of p-FAK can be observed as early as 30 minutes and can last for several hours.[4] A time course (e.g., 0.5, 1, 2, 6 hours) is recommended for initial experiments.
Cell Lysis and Protein Extraction
Critical Note: To preserve protein phosphorylation, all lysis steps must be performed on ice or at 4°C using ice-cold buffers. Protease and phosphatase inhibitors are essential.[9][10]
-
Wash: After treatment, aspirate the media and wash the cell monolayer once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold Lysis Buffer directly to each well. A modified RIPA buffer is recommended for its ability to solubilize cellular proteins effectively.[9][11]
-
Scrape and Collect: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This fraction contains the soluble proteins.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[12]
-
Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane).
-
Prepare samples for loading by adding 4X or 6X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boiling at 95-100°C for 5-10 minutes.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel until adequate separation is achieved (the 100-150 kDa range should be well-resolved).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13] Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature with gentle agitation. Use a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk for blocking, as it contains phosphoproteins (casein) that can cause high background.[9]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendations (see Table 1). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
p-FAK (Tyr397): To detect the inhibited target.
-
Total FAK: To confirm that changes in p-FAK are not due to changes in total FAK protein expression.
-
Loading Control (e.g., β-Actin, GAPDH): To ensure equal protein loading across all lanes.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
Detection
-
Substrate Incubation: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times to obtain a strong signal without saturation.
Experimental Workflow and Data Presentation
The entire process from cell treatment to data analysis is summarized in the workflow diagram below.
Caption: Experimental workflow for Western blot analysis of p-FAK.
Quantitative Data Summary
The following table provides key parameters for the Western blot protocol.
| Parameter | Recommendation |
| Lysis Buffer | Modified RIPA: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA. Add Protease and Phosphatase Inhibitor Cocktails immediately before use. |
| Protein Loading | 20-40 µg of total protein per lane |
| Gel Percentage | 8% SDS-PAGE |
| Blocking Buffer | 5% BSA in TBST (0.1% Tween-20) |
| Primary Antibodies | p-FAK (Tyr397): 1:1000 dilution[14]Total FAK: 1:1000 dilutionLoading Control (Actin/GAPDH): 1:1000 - 1:5000 dilution |
| Primary Incubation | Overnight at 4°C with gentle agitation |
| Secondary Antibody | Anti-Rabbit IgG-HRP or Anti-Mouse IgG-HRP, 1:2000 - 1:5000 dilution |
| Secondary Incubation | 1 hour at room temperature with gentle agitation |
| Detection Method | Enhanced Chemiluminescence (ECL) |
| Expected Band Size | ~125 kDa for FAK and p-FAK[15][16] |
Expected Results and Interpretation
Upon successful execution of the protocol, you should observe a distinct band at ~125 kDa corresponding to p-FAK (Tyr397). The intensity of this band should show a dose-dependent decrease in samples treated with this compound compared to the vehicle-treated control. The bands for Total FAK and the loading control should remain consistent across all lanes, confirming that the observed decrease in p-FAK is due to the inhibitory action of the drug and not variations in protein loading. Densitometric analysis can be performed to quantify the reduction in p-FAK signal relative to Total FAK and the loading control.
Logical Framework
The experiment is designed to test a clear hypothesis with a defined method and a predictable outcome.
Caption: Logical relationship of the experimental design.
References
- 1. Facebook [cancer.gov]
- 2. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-FAK (Tyr397) Recombinant Monoclonal Antibody (SC54-07) (MA5-45026) [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stratech.co.uk [stratech.co.uk]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Phospho-FAK (Tyr397) Polyclonal Antibody - Elabscience® [elabscience.com]
Application Notes and Protocols for Cell Viability Assay Using GSK2256098
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, survival, and migration.[2] It is often overexpressed and hyperactivated in a variety of solid tumors, including pancreatic ductal adenocarcinoma (PDAC) and glioblastoma.[2][3][4] this compound exerts its inhibitory effect by targeting the autophosphorylation site of FAK at tyrosine 397 (Y397).[1][3][4] Inhibition of FAK phosphorylation disrupts downstream signaling cascades, including the PI3K/Akt and ERK pathways, ultimately leading to decreased cell viability and induction of apoptosis in cancer cells.[1][5] These application notes provide a comprehensive overview and detailed protocols for assessing the effect of this compound on cell viability.
Mechanism of Action
This compound selectively inhibits FAK, with approximately 1000-fold greater specificity for FAK over the closely related protein tyrosine kinase 2 (Pyk2).[2] The inhibition of FAK Y397 phosphorylation by this compound has been shown to correlate with reduced levels of phosphorylated Akt and ERK.[3][5] This disruption of key survival signaling pathways makes this compound an effective agent for inhibiting cancer cell growth and survival.
Figure 1: this compound inhibits FAK signaling pathway.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory activity of this compound on the phosphorylation of FAK and overall cell viability has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| U87MG | Glioblastoma | FAK (Y397) Phosphorylation | 8.5 | [1] |
| A549 | Lung Cancer | FAK (Y397) Phosphorylation | 12 | [1] |
| OVCAR8 | Ovarian Cancer | FAK (Y397) Phosphorylation | 15 | [1] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | MTS Cell Viability (72h) | 29,000 | [5] |
| L3.6P1 | Pancreatic Ductal Adenocarcinoma | MTS Cell Viability (72h) | 25,000 | [5] |
Note: IC50 values for FAK phosphorylation are significantly lower than those for cell viability, which is expected as direct enzyme inhibition occurs prior to downstream effects on cell survival. The cell viability IC50 values are in the micromolar range after 72 hours of treatment.
Experimental Protocols
Cell Viability Assay (MTS-Based)
This protocol describes the use of a colorimetric MTS assay to determine the effect of this compound on the viability of adherent cancer cells. The MTS reagent is reduced by viable cells to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cancer cell line of interest (e.g., PANC-1, L3.6P1)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 to 200 µM.[5]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Include wells with medium only to serve as a background control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration, typically 48 or 72 hours.[1]
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Figure 2: Experimental workflow for the MTS cell viability assay.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity following drug treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Treatment:
-
Re-seeding:
-
After treatment, trypsinize the cells, count them, and re-seed a low, defined number of cells (e.g., 500-1000 cells) into new 6-well plates containing fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 9-14 days, allowing colonies to form.[1] The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the drug concentration.
-
Conclusion
This compound is a valuable research tool for investigating the role of FAK in cancer cell biology. The provided protocols for MTS and clonogenic survival assays offer robust methods to quantify the impact of this compound on cell viability and long-term survival. Careful execution of these experiments will yield reliable data for researchers in oncology and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2256098 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a variety of human cancers. FAK plays a crucial role in cell adhesion, proliferation, migration, and survival, making it a compelling target for cancer therapy. Three-dimensional (3D) tumor spheroid models more accurately recapitulate the complex microenvironment and cellular interactions of solid tumors compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer agents like this compound in a more physiologically relevant context.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in 3D tumor spheroid models, covering its mechanism of action, and methodologies for evaluating its effects on spheroid growth, viability, and invasion.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of FAK. It specifically targets the kinase domain of FAK, preventing its autophosphorylation at tyrosine 397 (Y397). This autophosphorylation event is a critical step in FAK activation and the subsequent recruitment and activation of downstream signaling proteins. By inhibiting FAK autophosphorylation, this compound effectively blocks key signaling pathways involved in cancer progression, including the PI3K/Akt and ERK pathways, leading to decreased cell survival and proliferation. In 3D tumor models, this inhibition of FAK signaling can disrupt the intricate cell-cell and cell-extracellular matrix (ECM) interactions that are essential for spheroid integrity and invasive potential.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and other FAK inhibitors in both 2D and 3D cancer models. Note that higher concentrations are often required in 3D models to achieve efficacy comparable to 2D cultures.
Table 1: In Vitro IC50 Values of this compound in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OVCAR8 | Ovarian | 15 |
| U87MG | Glioblastoma | 8.5 |
| A549 | Lung | 12 |
Table 2: Effective Concentrations of FAK Inhibitors in 3D Tumor Spheroid Models
| FAK Inhibitor | Cancer Type | 3D Model System | Effective Concentration Range (µM) | Observed Effects |
| This compound | Ovarian | 3D Culture | Not specified, but effective | Inhibition of cancer cell growth |
| PND-1186 | Breast, Ovarian | Spheroids, Soft Agar | 0.1 - 1.0 | Induction of apoptosis, inhibition of FAK and p130Cas phosphorylation |
| BI 853520 | Mesothelioma | Spheroids | > 5 | Inhibition of spheroid growth |
| Y15 | GI-NETs | Spheroids | 10 - 20 | Reduction in cell viability, induction of apoptosis |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the hanging drop method.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates or a standard petri dish lid
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Carefully pipette 20 µL drops of the cell suspension onto the inside of the lid of a petri dish, ensuring the drops do not touch.
-
Add sterile PBS to the bottom of the petri dish to maintain humidity.
-
Invert the lid and place it on the petri dish.
-
Incubate for 48-72 hours to allow for spheroid formation.
Protocol 2: this compound Treatment and Viability Assay
This protocol details the treatment of pre-formed spheroids with this compound and the subsequent assessment of cell viability using an ATP-based assay.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well ultra-low attachment round-bottom plates
-
ATP-based 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Gently transfer individual spheroids into the wells of a 96-well ultra-low attachment plate containing 100 µL of complete culture medium per well.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After the incubation period, assess spheroid morphology and size using an inverted microscope.
-
Equilibrate the plate and the ATP-based viability reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Spheroid Invasion Assay
This protocol describes a method to assess the effect of this compound on the invasive capacity of tumor spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids
-
This compound
-
Basement membrane extract (e.g., Matrigel®)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
24-well plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract on ice.
-
Dilute the extract to the desired concentration (e.g., 5 mg/mL) with cold serum-free medium.
-
Add 100 µL of the diluted basement membrane extract to each well of a pre-chilled 24-well plate and allow it to solidify at 37°C for 30 minutes.
-
Gently transfer individual spheroids onto the surface of the solidified matrix in each well.
-
Prepare complete culture medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control.
-
Carefully add 500 µL of the medium containing the drug or vehicle to each well.
-
Incubate the plate at 37°C and 5% CO2.
-
Image the spheroids at regular intervals (e.g., 0, 24, 48, and 72 hours) using an inverted microscope.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point. The invasive potential can be expressed as the fold change in area over time compared to the vehicle control.
Techniques for Assessing GSK2256098 Blood-Brain Barrier Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the blood-brain barrier (BBB) penetration of GSK2256098, a potent and selective inhibitor of focal adhesion kinase (FAK). Understanding the extent of central nervous system (CNS) penetration is critical for the development of FAK inhibitors for brain tumors and other CNS disorders. The following sections summarize key quantitative data, outline detailed experimental methodologies, and provide visual workflows.
Data Presentation
The ability of this compound to cross the blood-brain barrier has been evaluated in preclinical and clinical settings. Preclinical studies in rodents with an intact BBB indicated limited penetration, a characteristic attributed to its interaction with the P-glycoprotein (Pgp) efflux transporter.[1][2] However, in clinical trials involving patients with recurrent glioblastoma, where the BBB is often compromised, this compound demonstrated significant tumor penetration.[1][3][4][5][6]
Table 1: In Vitro P-glycoprotein (Pgp) Efflux Data for this compound
| Cell Line | This compound Concentration (µM) | Efflux Ratio | Inhibition of Digoxin Transport (%) | Reference |
| MDCKII-MDR1 | 3 | 5.0 | Not Reported | [1] |
| MDCKII-MDR1 | 100 | Not Reported | 47 | [1] |
Table 2: Preclinical In Vivo Blood-Brain Barrier Penetration of this compound in Rats
| Administration Route | Time Post-Dose | Brain:Plasma Concentration Ratio | Reference |
| Single Oral Dose | 20 minutes | 0.08 | [1][2] |
| Single Oral Dose | 40 minutes | 0.06 | [1][2] |
| Single Oral Dose | 60 minutes | 0.07 | [1][2] |
| 6-hour IV Infusion | 6 hours | 0.12, 0.35, 0.45 | [1][2] |
Table 3: Clinical Blood-Brain Barrier Penetration of [11C]this compound in Glioblastoma Patients
| Tissue | Volume of Distribution (VT) | Description | Reference |
| Tumor Tissue | 0.9 | Represents higher drug concentration | [1][2][3][4][5][6] |
| Surrounding T2 Enhancing Areas | 0.5 | Intermediate drug concentration | [1][3][4][5] |
| Normal Brain | 0.4 | Represents low-level penetration across an intact BBB | [1][2][3][4][5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies assessing the BBB penetration of this compound and related compounds.
Protocol 1: In Vitro P-glycoprotein Substrate Assessment using MDCKII-MDR1 Cells
This protocol determines if a compound is a substrate of the P-glycoprotein (Pgp) efflux transporter, which is highly expressed at the BBB.
1. Cell Culture:
- Culture Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCKII-MDR1) on permeable Transwell® inserts until a confluent monolayer is formed.
- Monitor the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER).
2. Bidirectional Transport Assay:
- Apical to Basolateral (A-B) Transport:
- Add this compound (e.g., at a concentration of 3 µM) to the apical (upper) chamber.
- At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (lower) chamber.
- Basolateral to Apical (B-A) Transport:
- Add this compound to the basolateral chamber.
- Collect samples from the apical chamber at the same time intervals.
3. Sample Analysis:
- Quantify the concentration of this compound in the collected samples using a validated analytical method such as ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS).
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
- Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a Pgp substrate.
Protocol 2: In Vivo Assessment of Brain Penetration in Rodents
This protocol measures the concentration of this compound in the brain and plasma of rats to determine the brain-to-plasma concentration ratio.
1. Animal Dosing:
- Administer this compound to rats via the desired route (e.g., oral gavage or intravenous infusion) at a specified dose.
2. Sample Collection:
- At predetermined time points post-administration, euthanize the animals.
- Immediately collect blood samples (via cardiac puncture) and harvest the brain.
3. Sample Processing:
- Centrifuge the blood to separate plasma.
- Homogenize the brain tissue in a suitable buffer.
4. Bioanalysis:
- Extract this compound from plasma and brain homogenates.
- Quantify the drug concentration in both matrices using a validated LC-MS/MS method.
5. Data Analysis:
- Calculate the brain-to-plasma concentration ratio by dividing the concentration of this compound in the brain homogenate by its concentration in plasma at each time point.
Protocol 3: Clinical Assessment of BBB Penetration using Positron Emission Tomography (PET)
This protocol describes the use of radiolabeled this compound and PET imaging to visualize and quantify its distribution in the human brain.
1. Radiosynthesis of [11C]this compound:
- Synthesize [11C]this compound with high radiochemical purity and specific activity.
2. Patient Preparation and Dosing:
- Position the patient with recurrent glioblastoma in a PET scanner.
- Administer a microdose of intravenous [11C]this compound.
3. PET Scan Acquisition:
- Perform a dynamic PET scan over a specified period (e.g., 90 minutes) to capture the kinetics of the radiotracer in the brain.
4. Blood Sampling and Analysis:
- Collect serial arterial blood samples during the PET scan to measure the concentration of [11C]this compound and its radiometabolites in plasma, which serves as the input function for kinetic modeling.
5. Image Analysis and Kinetic Modeling:
- Reconstruct the dynamic PET images.
- Delineate regions of interest (ROIs) for the tumor, surrounding brain tissue, and normal brain.
- Apply pharmacokinetic models to the time-activity curves from the ROIs and the arterial input function to estimate the volume of distribution (VT), which reflects the total drug concentration in the tissue relative to plasma at equilibrium.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Pgp Substrate Assay
References
- 1. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [¹¹C]this compound - UCL Discovery [discovery.ucl.ac.uk]
Application Notes and Protocols: Utilizing GSK2256098 in CRISPR-Cas9 FAK Knockout Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective FAK inhibitor, GSK2256098, in conjunction with CRISPR-Cas9 mediated Focal Adhesion Kinase (FAK) knockout cellular models. This powerful combination allows for the precise dissection of FAK signaling pathways and the evaluation of FAK inhibition as a therapeutic strategy in cancer and other diseases.
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell survival, proliferation, migration, and invasion.[1][2] Its overexpression and hyperactivation are frequently observed in various cancer types, making it a compelling target for therapeutic intervention.[1][2] this compound is a potent and selective, ATP-competitive inhibitor of FAK kinase activity.[3] By targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), this compound effectively blocks downstream signaling cascades, including the PI3K/Akt and ERK pathways.[1][2][3]
The advent of CRISPR-Cas9 technology enables the complete knockout of the FAK gene (PTK2), providing a clean genetic model to study the on-target effects of FAK inhibitors and to identify potential resistance mechanisms. The use of this compound in FAK knockout models allows researchers to distinguish between the effects of acute pharmacological inhibition and the consequences of long-term genetic ablation of FAK.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for FAK Y397 Phosphorylation Inhibition | Reference |
| OVCAR8 | Ovary | 15 | [3][4] |
| U87MG | Brain | 8.5 | [3][4] |
| A549 | Lung | 12 | [3][4] |
Table 2: Cellular Effects of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | FAK Y397 Phosphorylation Inhibition (at 0.1-10 µM) | Effect on Cell Viability | Effect on Anchorage-Independent Growth | Effect on Motility | Reference |
| L3.6pl | High (>90%) | Decreased | Decreased | Decreased | [1] |
| PANC-1 | Low (<20%) | Decreased | No significant change | Decreased | [1] |
Signaling Pathways and Experimental Workflow
FAK Signaling Pathway
References
- 1. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Flow Cytometry Analysis of Apoptosis Induced by GSK2256098: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and angiogenesis.[1][2] Overexpression and constitutive activation of FAK are observed in various human cancers, making it an attractive target for cancer therapy.[3] this compound induces apoptosis in a range of cancer cell lines by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397).[1][2][4] This inhibition disrupts downstream signaling pathways, primarily the PI3K/Akt and ERK pathways, which are critical for cell survival.[1][4] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound-Induced Apoptosis
This compound is an ATP-competitive inhibitor of FAK kinase activity.[1] By binding to the kinase domain, it prevents the autophosphorylation of FAK at Y397, a critical step for the recruitment and activation of other signaling proteins, including Src family kinases. The inhibition of FAK signaling leads to the downregulation of downstream pro-survival pathways such as PI3K/Akt and ERK.[1][4] The suppression of these pathways ultimately results in the activation of the intrinsic apoptotic cascade, characterized by the activation of caspases, such as caspase-9, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis of apoptosis in a cancer cell line (e.g., Pancreatic Ductal Adenocarcinoma - PDAC) treated with varying concentrations of this compound for 48 hours. The data demonstrates a dose-dependent increase in the percentage of apoptotic cells.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| 0.1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 0.9 | 11.3 ± 2.1 |
| 1.0 | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.8 | 34.6 ± 4.3 |
| 10.0 | 30.1 ± 5.1 | 45.3 ± 3.8 | 24.6 ± 2.2 | 69.9 ± 6.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell line (e.g., PANC-1, L3.6pl, Ishikawa, Hec1A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Detailed Protocol
1. Cell Seeding and Treatment:
-
Seed the chosen cancer cell line into 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1.0, 10.0 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[1]
2. Cell Harvesting:
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected culture medium.
-
-
For suspension cells:
-
Collect the cells directly from the culture flask or plate.
-
3. Cell Staining with Annexin V-FITC and PI:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells as controls to set compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in control cells | Cell harvesting was too harsh, causing membrane damage. | Handle cells gently during harvesting. Use a lower trypsin concentration or shorter incubation time. |
| Cells were overgrown. | Ensure cells are in the logarithmic growth phase and not confluent. | |
| Low percentage of apoptotic cells after treatment | This compound concentration was too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time was too short. | Perform a time-course experiment to determine the optimal treatment duration. | |
| Cell line is resistant to this compound. | Test different cell lines known to be sensitive to FAK inhibitors. | |
| High percentage of necrotic cells (PI positive) | Treatment is causing necrosis instead of apoptosis. | This may be a characteristic of the drug at high concentrations. Analyze a wider range of lower concentrations. |
| Cells were analyzed too long after staining. | Analyze samples immediately after the 15-minute incubation. |
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by the FAK inhibitor this compound. This protocol provides a detailed framework for researchers to assess the pro-apoptotic activity of this compound and can be adapted for various cancer cell lines. The provided data and diagrams offer a clear understanding of the expected results and the underlying mechanism of action, making this a valuable resource for drug development and cancer research professionals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming GSK2256098 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the FAK inhibitor, GSK2256098.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor of focal adhesion kinase (FAK).[1] Its primary mechanism of action is to block the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for FAK activation.[2][3] By inhibiting FAK, this compound disrupts downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are crucial for cancer cell survival, proliferation, migration, and invasion.[2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated preclinical efficacy in a variety of cancer cell lines. Notably, it has shown potent inhibitory activity in glioblastoma (U87MG), lung cancer (A549), ovarian cancer (OVCAR8), and a subset of pancreatic ductal adenocarcinoma (PDAC) cell lines.[3][4][5] Glioblastoma cell lines were identified as some of the most sensitive in a screen of 95 different cancer cell lines.[1][6]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound and other FAK inhibitors can arise through several mechanisms:
-
Upregulation of PYK2: Proline-rich tyrosine kinase 2 (PYK2) is a closely related kinase to FAK. Pharmacological inhibition of FAK can lead to a compensatory upregulation of PYK2 expression or phosphorylation, which can take over FAK's functions and promote cell survival.[7][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways. For example, compensatory activation of the MAPK pathway and upregulation of Cyclin-Dependent Kinase 6 (CDK6) have been observed in response to FAK inhibition.[9][10]
-
Drug Efflux: this compound is a substrate of the P-glycoprotein (Pgp) efflux pump, which can reduce the intracellular concentration of the drug and contribute to resistance.[1]
Q4: What combination therapies have been explored to overcome this compound resistance?
A4: To combat resistance, this compound has been investigated in combination with other targeted therapies:
-
MEK Inhibitors (e.g., Trametinib): The combination of this compound and trametinib has been tested in pancreatic cancer, although a phase II clinical trial in unselected advanced PDAC patients did not show significant activity.[11]
-
CDK4/6 Inhibitors (e.g., Palbociclib): Preclinical studies in diffuse gastric cancer and mesothelioma have shown that combining FAK inhibitors with CDK4/6 inhibitors can have a synergistic effect, overcoming resistance driven by CDK6 upregulation.[9][10][12]
-
Dual FAK/PYK2 Inhibitors: Using inhibitors that target both FAK and PYK2, such as VS-4718 and defactinib, can be an effective strategy to counteract resistance mediated by PYK2 upregulation.[8][11]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
Issue 1: No inhibition of FAK phosphorylation (pFAK Y397) observed by Western blot.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Perform a dose-response experiment. This compound has shown IC50 values in the low nanomolar range for pFAK inhibition in sensitive cell lines.[4][5] |
| Short incubation time | Cellular inhibition of FAK can be observed as early as 30 minutes, but for some cell lines, a longer incubation (e.g., 1-4 hours) may be necessary.[2] |
| Poor this compound solubility/stability | Prepare fresh stock solutions in DMSO (soluble up to 100 mM) or ethanol (soluble up to 50 mM).[4] Ensure the final solvent concentration in the cell culture medium is low (<0.1%) to avoid cytotoxicity. |
| Suboptimal Western blot protocol | Use a blocking buffer containing 5% BSA in TBST, as milk can interfere with the detection of phosphoproteins. Ensure the use of phosphatase inhibitors during cell lysis. |
| Cell line is intrinsically resistant | The response to this compound can be cell-line dependent.[2] Consider screening a panel of cell lines to find a sensitive model. |
Issue 2: High variability in cell viability assay (e.g., MTT, CellTiter-Glo) results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use consistent pipetting techniques. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation. |
| Inhibitor precipitation | Visually inspect the wells for any signs of drug precipitation, especially at higher concentrations. If precipitation is observed, consider preparing fresh dilutions or using a different solvent. |
| Assay interference | Some kinase inhibitors can interfere with the reagents used in viability assays. Run a control with the inhibitor in cell-free media to check for any direct reaction with the assay components. |
Issue 3: Discrepancy between potent biochemical inhibition and weak cellular activity.
| Possible Cause | Troubleshooting Step |
| High intracellular ATP concentration | This compound is an ATP-competitive inhibitor. The high concentration of ATP inside cells can compete with the inhibitor, leading to reduced efficacy compared to in vitro kinase assays. |
| Drug efflux by P-glycoprotein (Pgp) | If your cell line expresses high levels of Pgp, consider co-treatment with a Pgp inhibitor to increase the intracellular concentration of this compound.[1] |
| Rapid drug metabolism | The stability of this compound can vary between cell lines. Assess the half-life of the compound in your specific cell culture conditions. |
| Activation of compensatory pathways | As an on-target effect, inhibition of FAK may lead to the activation of other pro-survival pathways. Analyze key nodes of potential escape pathways (e.g., pERK, pAkt, PYK2) by Western blot. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| U87MG | Glioblastoma | pFAK Y397 Inhibition | 8.5 | [4][5] |
| A549 | Lung Cancer | pFAK Y397 Inhibition | 12 | [4][5] |
| OVCAR8 | Ovarian Cancer | pFAK Y397 Inhibition | 15 | [4][5] |
| L3.6P1 | Pancreatic Cancer | pFAK Y397 Inhibition | >90% inhibition at 10 µM | [2] |
| PANC-1 | Pancreatic Cancer | pFAK Y397 Inhibition | <20% inhibition at 10 µM | [2] |
Table 2: Preclinical Efficacy of FAK Inhibitors in Combination Therapies
| Cancer Type | FAK Inhibitor | Combination Agent | Effect | Reference |
| Diffuse Gastric Cancer | Defactinib, PF-573228 | Palbociclib (CDK4/6 inhibitor) | Synergistic inhibition of cell growth | [9][10] |
| Mesothelioma | APG-2449 | Palbociclib (CDK4/6 inhibitor) | Synergistic suppression of tumor growth | [12] |
| Multiple Myeloma | VS-4718, Defactinib | Bortezomib (Proteasome inhibitor) | Overcame hypoxia-induced drug resistance | [11] |
| KRAS-mutant NSCLC | PF-562,271, VS-4718 | - | Inhibited tumor growth (as single agent) | [8] |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation (pFAK Y397)
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound (and any combination drug) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Clonogenic Assay
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium.
-
-
Drug Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Change the medium every 3-4 days.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Mandatory Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Mechanisms of Resistance to this compound.
Caption: Experimental Workflow for Overcoming this compound Resistance.
References
- 1. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Solubility of GSK2256098
Welcome to the technical support center for GSK2256098. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for in vivo studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and administration of this compound for in vivo experiments.
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous vehicles.
-
Problem: You observe precipitation or cloudiness when diluting your concentrated DMSO stock of this compound into aqueous solutions like saline or phosphate-buffered saline (PBS) for in vivo dosing.
-
Cause: this compound is a hydrophobic molecule with poor aqueous solubility. When a DMSO solution of the compound is introduced into an aqueous environment, the drastic change in solvent polarity causes the compound to crash out of solution.
-
Solution: A multi-component solvent system, often referred to as a "co-solvent" or "vehicle" formulation, is necessary to maintain the solubility of this compound in a solution suitable for in vivo administration. A commonly used and effective vehicle for this compound consists of a combination of a primary organic solvent, a polymer, a surfactant, and an aqueous component.
Table 1: Recommended Starting Formulation for In Vivo Studies
| Component | Purpose | Example Formulation |
| Dimethyl sulfoxide (DMSO) | Primary solvent to initially dissolve this compound | 10% |
| Polyethylene glycol 300 (PEG300) | Co-solvent and viscosity modifier | 40% |
| Tween-80 (Polysorbate 80) | Surfactant to improve wetting and prevent precipitation | 5% |
| Saline (0.9% NaCl) or Water | Aqueous vehicle | 45% |
-
Experimental Protocol: See "Detailed Methodologies" section for a step-by-step guide on preparing this formulation.
Issue 2: Inconsistent results or lower than expected efficacy in animal studies.
-
Problem: You are observing high variability in your experimental results or the in vivo efficacy of this compound is lower than anticipated based on in vitro data.
-
Cause: This can be due to poor bioavailability of the compound, which may stem from suboptimal formulation, leading to precipitation in the gastrointestinal tract (for oral dosing) or at the injection site (for parenteral routes).
-
Solution: Further optimization of the formulation may be required. Consider the following strategies:
-
Alternative Co-solvents: Explore other polyethylene glycols (e.g., PEG400) or other biocompatible co-solvents.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon contact with gastrointestinal fluids.
-
Table 2: Comparison of Formulation Strategies for Poorly Soluble Kinase Inhibitors
| Formulation Strategy | Advantages | Disadvantages |
| Co-solvent Systems | Simple to prepare, widely used. | May not be suitable for very high doses, potential for precipitation upon dilution. |
| Cyclodextrin-Based | Significant increase in aqueous solubility, can improve stability. | Can be more expensive, potential for nephrotoxicity at high concentrations. |
| Lipid-Based (e.g., SEDDS) | Can enhance oral bioavailability by improving solubility and lymphatic transport. | More complex to formulate and characterize, potential for gastrointestinal side effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for this compound for in vivo studies in mice?
A1: A widely used and effective starting formulation for this compound for intraperitoneal (IP) or oral (PO) administration in mice is a co-solvent system. A common composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this formulation by dissolving the this compound in DMSO first, followed by the sequential addition of PEG300, Tween-80, and finally the aqueous component, ensuring the solution is clear at each step.
Q2: My this compound formulation is still showing some precipitation. What can I do?
A2: If you are still observing precipitation with the standard co-solvent formulation, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution. However, be cautious about the thermal stability of this compound.
-
Sonication: Use a bath sonicator to provide energy to break up any aggregates and facilitate dissolution.
-
Adjust Component Ratios: You can try slightly increasing the percentage of PEG300 or Tween-80, while decreasing the saline content. However, be mindful of the viscosity and potential toxicity of the vehicle.
-
Prepare Fresh: Always prepare the formulation fresh on the day of the experiment.
Q3: Are there alternative formulations to the standard co-solvent system for this compound?
A3: Yes, for poorly soluble compounds like this compound, alternative formulation strategies can be explored, especially if the standard co-solvent system is not providing the desired results. These include:
-
Cyclodextrin Formulations: Encapsulating this compound in cyclodextrins like HP-β-CD or SBE-β-CD can significantly enhance its aqueous solubility.
-
Lipid-Based Formulations: For oral delivery, formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve its absorption.
Q4: How does this compound work?
A4: this compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. By inhibiting FAK, this compound can disrupt these processes in cancer cells.[3][4][5] The inhibition of FAK leads to the downstream suppression of signaling pathways such as the PI3K/Akt pathway.[2][3][6]
Detailed Methodologies
Protocol 1: Preparation of a Standard Co-solvent Formulation for In Vivo Administration
This protocol describes the preparation of a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to achieve the desired final concentration in the total volume of the formulation.
-
Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
Add the required volume of PEG300 to the DMSO solution. Mix thoroughly by vortexing until the solution is homogeneous and clear.
-
Add the required volume of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Finally, add the required volume of saline to the mixture. Vortex thoroughly to ensure complete mixing. The final formulation should be a clear solution.
Important Considerations:
-
Always add the components in the specified order.
-
Ensure the solution is clear after the addition of each component before proceeding to the next step.
-
Prepare the formulation fresh on the day of use.
-
If any precipitation is observed in the final formulation, do not use it for in vivo experiments.
Visualizations
Caption: Simplified signaling pathway of FAK and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and administering this compound for in vivo studies.
Caption: Logical workflow for troubleshooting this compound formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gsk-2256098 | C20H23ClN6O2 | CID 46214930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with GSK2256098
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2256098, a potent and selective FAK inhibitor.
Frequently Asked Questions (FAQs)
1. My experimental results with this compound are inconsistent across different cancer cell lines. What could be the reason for this variability?
Inconsistent results with this compound across different cell lines are a documented phenomenon and can be attributed to several factors:
-
Differential FAK Expression and Activation: The response to this compound can vary significantly based on the endogenous expression levels and activation status of Focal Adhesion Kinase (FAK) in each cell line.[1] Cell lines with higher FAK expression or constitutive FAK activation may exhibit a more pronounced response to the inhibitor.[2]
-
Cellular Uptake and Metabolism: Differences in the ability of cells to take up, metabolize, or efflux this compound can lead to variable intracellular concentrations of the inhibitor, resulting in inconsistent effects.[1]
-
Genetic Background of Cell Lines: The presence of mutations in genes downstream of FAK, such as in the PI3K/Akt or ERK pathways, can influence the cellular response to FAK inhibition.[1][3] For instance, the PTEN status of a cell line has been shown to impact the efficacy of this compound.[3]
-
Off-Target Effects: Although this compound is a selective FAK inhibitor, the possibility of off-target effects on other kinases cannot be entirely ruled out and may contribute to varied responses in different cellular contexts.[1] Studies have shown it is approximately 1000-fold more specific for FAK than for the closely related kinase Pyk2.[2]
A study on six pancreatic ductal adenocarcinoma (PDAC) cell lines demonstrated a wide range of responses to this compound treatment (0.1–10 μM), with FAK Y397 phosphorylation inhibition ranging from less than 20% to over 90%.[1][4] This highlights the inherent variability among cell lines.
2. I am observing lower than expected potency of this compound in my in vitro assays. What are the common causes?
Several factors can contribute to reduced potency of this compound in in vitro experiments:
-
Solubility Issues: this compound is insoluble in water and soluble in DMSO and ethanol.[3][5] Improper dissolution or precipitation of the compound in aqueous culture media can significantly reduce its effective concentration. It is crucial to use fresh, high-quality DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[3]
-
Stock Solution Stability: While stock solutions in DMSO can be stored for extended periods at -80°C (up to a year) or -20°C (up to a month), repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[3][6]
-
Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors due to protein binding. Consider optimizing serum levels or using serum-free media for the duration of the treatment, if appropriate for your cell line.
-
Incorrect Dosing: Ensure accurate calculation of dilutions from the stock solution to achieve the desired final concentration in your assay.
3. How can I confirm that this compound is effectively inhibiting FAK in my experimental system?
To confirm target engagement and FAK inhibition, you should assess the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397).[1][3]
-
Western Blotting: This is the most common method to assess FAK inhibition. You should probe for both phosphorylated FAK (p-FAK Y397) and total FAK levels. A significant decrease in the p-FAK/total FAK ratio upon treatment with this compound indicates effective target inhibition. Inhibition of FAK Y397 phosphorylation can be observed as early as 30 minutes after treatment in cultured cells.[3]
-
Downstream Signaling Pathways: Inhibition of FAK activity is expected to impact downstream signaling cascades.[7] Therefore, you can also assess the phosphorylation status of key downstream effectors such as Akt (at Serine 473) and ERK (at Threonine 202/Tyrosine 204) by Western blotting.[8][9] A reduction in the phosphorylation of these proteins would further support on-target FAK inhibition.[1]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | U87MG (Glioblastoma) | 8.5 nM | [3][5][10] |
| A549 (Lung Cancer) | 12 nM | [3][5][10] | |
| OVCAR8 (Ovarian Cancer) | 15 nM | [3][5][10] | |
| Ki | FAK | 0.4 nM | [3] |
| In Vitro Concentration Range | PDAC Cell Lines | 0.1 - 10 µM | [1][3][4] |
| In Vivo Dosing (Clinical Trial) | Recurrent Glioblastoma | 500 mg, 750 mg, 1000 mg (twice daily) | [2][11] |
Experimental Protocols
Western Blot Analysis for FAK Phosphorylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C. Antibodies against p-Akt (S473), total Akt, p-ERK (T202/Y204), and total ERK can also be used.[8][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 48 or 72 hours).[3]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with this compound for 24 hours.
-
Colony Formation: Replace the medium with fresh, drug-free medium and allow the cells to grow for 9-14 days until visible colonies are formed.[3]
-
Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing GSK2256098 dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK2256098, a selective inhibitor of Focal Adhesion Kinase (FAK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor of FAK.[1] It specifically targets the autophosphorylation of FAK at tyrosine 397 (Y397).[2] Inhibition of FAK phosphorylation at this site blocks the recruitment and activation of downstream signaling proteins, primarily Src, which in turn prevents the activation of key cell survival and proliferation pathways, including the PI3K/Akt and ERK/MAPK cascades.[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor of FAK. It exhibits approximately 1000-fold greater selectivity for FAK over its closest family member, Proline-rich Tyrosine Kinase 2 (PYK2).[2][4] In a broad kinase panel screen against 261 kinases, FAK was the only kinase to be inhibited by more than 50% by this compound, demonstrating its high specificity.[2]
Q3: What are the recommended in vitro working concentrations for this compound?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on published data, a starting point for dose-response experiments would be in the range of 0.1 to 10 µM.[3] The IC50 for inhibition of FAK phosphorylation in various cancer cell lines has been reported to be in the low nanomolar range.[5]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol, but insoluble in water. For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working dilutions in cell culture media, ensure the final DMSO concentration is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of FAK phosphorylation.
-
Question: I am not observing the expected decrease in phospho-FAK (Y397) levels by Western blot after treating my cells with this compound. What could be the cause?
-
Answer:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment (e.g., 0.01, 0.1, 1, 5, 10 µM) to determine the optimal concentration for your specific cell line.
-
Inhibitor Degradation: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Cellular Factors: Some cell lines may have higher levels of FAK expression or activity, requiring higher concentrations of the inhibitor. Additionally, differences in drug uptake or efflux mechanisms between cell lines can influence the intracellular concentration of the inhibitor.[2]
-
Antibody Issues: Verify the specificity and optimal dilution of your anti-phospho-FAK (Y397) antibody. Include appropriate positive and negative controls in your Western blot experiment.
-
Issue 2: Discrepancy between inhibition of FAK phosphorylation and downstream cellular effects.
-
Question: I see potent inhibition of FAK phosphorylation, but minimal effect on cell viability or migration. Why is this happening?
-
Answer:
-
Redundant Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative survival pathways. While FAK signaling via PI3K/Akt and ERK is blocked, other pathways may be compensating to promote cell survival and proliferation. Consider investigating the activation status of other related kinases.
-
Cell-Type Specificity of FAK Dependence: The reliance of cells on FAK signaling for survival and migration can vary significantly between different cell types and even between different cancer subtypes. Your cell model may not be highly dependent on the FAK pathway for the phenotype you are measuring.
-
Experimental Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in phenotype. For example, a short-term viability assay might not capture the long-term effects on colony formation. Consider using a more sensitive or longer-term assay, such as a soft agar colony formation assay.
-
Issue 3: Unexpected cellular phenotype observed upon this compound treatment.
-
Question: I am observing a cellular effect that is not typically associated with FAK inhibition. Could this be an off-target effect?
-
Answer:
-
High Inhibitor Concentration: Off-target effects are more likely to occur at higher concentrations. Ensure you are using the lowest effective concentration that inhibits FAK phosphorylation without causing widespread toxicity. A thorough dose-response analysis is crucial.
-
Potential for Off-Target Kinase Inhibition: While this compound is highly selective for FAK, at higher concentrations, it may inhibit other kinases to a lesser extent.[2] If you suspect an off-target effect, consider using a structurally different FAK inhibitor to see if the phenotype is recapitulated. The observation that this compound has ~1000-fold lower activity against the closely related kinase PYK2 suggests a low probability of off-target effects through this kinase.[4]
-
Indirect Effects: Inhibition of FAK can lead to complex and sometimes unexpected changes in cellular signaling networks. The observed phenotype may be an indirect consequence of FAK inhibition rather than a direct off-target effect.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound on FAK
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (pFAK Y397) | U87MG (Glioblastoma) | 8.5 | [5] |
| A549 (Lung Carcinoma) | 12 | [5] | |
| OVCAR8 (Ovarian Cancer) | 15 | [5] | |
| Ki | (Enzymatic Assay) | 0.4 | [1] |
Table 2: Selectivity Profile of this compound
| Off-Target Kinase | Selectivity vs. FAK | Data Type | Reference |
| PYK2 | ~1000-fold lower affinity | Comparative IC50 | [2][4] |
| Kinome Panel (261 kinases) | FAK was the only kinase with >50% inhibition | Qualitative Screen | [2] |
Note: A comprehensive, publicly available dataset of IC50 values for this compound against a broad panel of kinases is not available.
Experimental Protocols
Western Blot for Phospho-FAK (Y397) and Total FAK
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of FAK at Y397.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µM) in complete culture medium for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
MTS Cell Viability Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation with MTS:
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curve and calculate the IC50 value.
-
Soft Agar Anchorage-Independent Growth Assay
Objective: To evaluate the effect of this compound on the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
Methodology:
-
Prepare Base Agar Layer:
-
Prepare a 1% agar solution in sterile water and autoclave.
-
Prepare a 2x concentrated cell culture medium.
-
Mix equal volumes of the 1% agar solution (cooled to ~40°C) and the 2x medium to create a 0.5% base agar layer.
-
Dispense the base agar into 6-well plates and allow it to solidify at room temperature.
-
-
Prepare Cell-Containing Top Agar Layer:
-
Prepare a 0.7% agar solution in sterile water and autoclave.
-
Trypsinize and count the cells.
-
Resuspend the cells in complete culture medium at the desired concentration.
-
Mix the cell suspension with the 0.7% agar solution (cooled to ~40°C) and complete medium containing the desired concentration of this compound or vehicle control to achieve a final agar concentration of 0.35%.
-
-
Plate the Top Agar:
-
Carefully layer the cell-containing top agar onto the solidified base agar layer.
-
-
Incubation and Feeding:
-
Allow the top agar to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks.
-
Feed the cells twice a week by adding a small volume of complete medium containing this compound or vehicle control on top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, in animal models. The information is designed to help anticipate and manage potential toxicities, ensuring the welfare of experimental animals and the integrity of research data.
I. Mechanism of Action of this compound
This compound is a potent, selective, and reversible ATP-competitive inhibitor of FAK.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways downstream of integrins and growth factor receptors. By inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), this compound blocks the recruitment of Src family kinases and the subsequent activation of downstream signaling cascades, including the PI3K/Akt, ERK, and JNK/MAPK pathways.[2][3] This inhibition ultimately affects cell survival, proliferation, migration, and invasion.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. ATNT-06: EVALUATION OF THE SAFETY OF this compound AND PHARMACOKINETICS OF 11C-GSK2256098 IN PATIENTS WITH RECURRENT GLIOBLASTOMA BY POSITRON EMISSION TOMOGRAPHY (PET) IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK2256098 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK2256098, a potent and selective FAK inhibitor. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Stability and Storage Data
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from moisture. |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if precipitation is observed.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
FAK Signaling Pathway
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion, migration, proliferation, and survival.[2] Understanding the FAK signaling pathway is essential for designing and interpreting experiments using this inhibitor.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation of this compound in cell culture medium | Low Aqueous Solubility: this compound is hydrophobic and has limited solubility in aqueous solutions. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. - Add the stock solution to the medium dropwise while gently vortexing to ensure rapid dispersion. - Consider using a serum-containing medium, as serum proteins can help solubilize hydrophobic compounds. |
| High Final Concentration: The desired final concentration exceeds the solubility limit of the compound in the medium. | - Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect. | |
| Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate. | - Prepare an intermediate dilution of the stock solution in a small volume of serum-free medium before adding it to the final volume of complete medium. | |
| Inconsistent or lack of biological activity | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | - Ensure the compound has been stored according to the recommendations (see Storage Recommendations table). - Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles. |
| Incorrect Concentration: Errors in weighing the compound or in calculations for stock solution preparation. | - Verify all calculations and ensure the accuracy of the balance used for weighing. - Prepare a fresh stock solution. | |
| Cell toxicity observed at expected effective concentrations | DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | - Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. - Include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments. |
| Precipitate-Induced Toxicity: The precipitate itself can be cytotoxic to cells. | - Address the precipitation issue using the recommendations above. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, sterile DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How many times can I freeze-thaw a stock solution of this compound?
A2: To ensure the stability and activity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: Is this compound stable in aqueous solutions like cell culture media?
Q4: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
A4: Refer to the Troubleshooting Guide above. The most common cause is the low aqueous solubility of the compound. Try preparing an intermediate dilution, reducing the final concentration, or ensuring rapid mixing upon dilution.
Q5: What is the mechanism of action of this compound?
A5: this compound is a reversible and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). It targets the autophosphorylation site of FAK at tyrosine 397 (Y397), which is a critical step in FAK activation and downstream signaling.[3][4]
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. A phase I, pharmacokinetic and pharmacodynamic study of this compound, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address limited blood-brain barrier penetration of GSK2256098
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, with a specific focus on addressing its limited penetration across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive, and reversible oral inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, growth, adhesion, migration, and invasion by triggering multiple downstream signaling cascades.[1][3] this compound functions by targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), which is essential for its activation.[2][4][5] Inhibition of FAK can prevent the activation of downstream pathways such as PI3K/Akt and ERK/MAPK, thereby inhibiting tumor cell proliferation, survival, and migration.[3][5] It shows high selectivity for FAK, with approximately 1000-fold greater specificity over its closest family member, Pyk2.[1][4]
Q2: Why is the blood-brain barrier (BBB) penetration of this compound limited in preclinical models?
A2: Preclinical studies in rodents with an intact BBB have demonstrated that this compound has limited penetration into the central nervous system (CNS).[1][2][6] The primary reason for this is that this compound is a substrate of P-glycoprotein (P-gp), a key efflux transporter protein expressed at the BBB.[1] P-gp actively pumps xenobiotics, including this compound, out of the brain endothelial cells and back into the bloodstream, thus restricting its accumulation in the brain.[1][7] In vitro studies using MDCKII-MDR1 cell lines, which express human P-gp, confirmed that this compound has a moderate efflux ratio of 5.0.[1]
Q3: Does this compound show any penetration into brain tumors in a clinical setting?
A3: Yes. Although penetration across an intact BBB is low, studies in patients with recurrent glioblastoma show that this compound can penetrate brain tumors at markedly higher levels than in normal brain tissue.[1][8][9] This is attributed to the disruption of the BBB, often referred to as the blood-tumor barrier (BTB), which is a characteristic of high-grade tumors like glioblastoma.[1][8][10] A Positron Emission Tomography (PET) study using radiolabeled [11C]this compound quantified this difference, showing significantly higher drug concentrations in tumor tissue compared to surrounding areas and normal brain.[1][8]
Q4: What is the clinical relevance of FAK inhibition for brain tumors like glioblastoma?
A4: FAK is overexpressed in many solid tumors, including glioblastoma, and its activity is linked to tumor cell survival and invasion.[1][11][12] Preclinical studies have shown that inhibiting FAK can control the growth of glioblastoma tumors and may synergize with standard chemotherapy agents like temozolomide.[11][12] Therefore, despite the BBB challenge, FAK inhibition remains a relevant therapeutic strategy for brain tumors.[10][13] Clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with progressive or recurrent meningiomas and glioblastoma.[14][15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies regarding the BBB penetration of this compound.
Table 1: Preclinical Brain:Plasma Concentration Ratios of this compound in Rats with an Intact BBB
| Administration Route | Time Post-Dose | Brain:Plasma Ratio | Reference |
|---|---|---|---|
| Single Oral Dose | 20 minutes | 0.08 | [1] |
| 40 minutes | 0.06 | [1] | |
| 60 minutes | 0.07 | [1] |
| 6-hour IV Infusion | 6 hours | 0.12 - 0.45 |[1] |
Table 2: Clinical [11C]this compound Volume of Distribution (VT) in Recurrent Glioblastoma Patients
| Brain Region | Mean VT | Interpretation | Reference |
|---|---|---|---|
| Tumor Tissue | 0.9 | Highest drug concentration | [8] |
| Surrounding T2 Enhancing Areas | 0.5 | Intermediate drug concentration | [8] |
| Normal Brain | 0.4 | Lowest drug concentration |[8] |
Troubleshooting Guide
This guide addresses common experimental challenges related to the limited BBB penetration of this compound.
Problem: My in vivo model with an intact BBB shows negligible brain concentrations of this compound, preventing efficacy studies.
-
Underlying Cause: As established, this compound is a substrate for the P-gp efflux pump at the BBB, which actively removes the drug from the brain.[1]
-
Potential Solutions:
-
Strategy 1: Co-administration with a P-gp Inhibitor.
-
Description: The co-administration of a potent P-gp inhibitor, such as elacridar or tariquidar, can block the efflux mechanism, thereby increasing the brain accumulation of this compound.[7][17] This strategy has been shown preclinically to enhance the brain penetration of various P-gp substrates.[18]
-
Considerations: While effective in preclinical settings, the clinical translation of P-gp inhibitors has been challenging due to the risk of altering the therapeutic index and causing systemic toxicity.[7] This approach is best suited for mechanistic and proof-of-concept preclinical studies.
-
-
Strategy 2: Nanoparticle-Based Drug Delivery.
-
Description: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can help it bypass P-gp-mediated efflux.[19][20] These systems can be designed to cross the BBB via mechanisms like receptor-mediated transcytosis by decorating the nanoparticle surface with specific ligands (e.g., transferrin).[21][22]
-
Considerations: This requires significant formulation development. The manufacturing process must be scalable and GMP-compliant for potential clinical use.[23] Initial experiments should focus on characterizing the nanoparticle size, drug loading, and stability before moving to in vivo testing.
-
-
Strategy 3: Utilize a Clinically Relevant Model with a Disrupted BBB.
-
Description: For indications like glioblastoma, an orthotopic xenograft model is more clinically relevant. In these models, the tumor growth disrupts the BBB, which may allow for sufficient penetration of this compound to observe a therapeutic effect, mirroring the findings from clinical PET studies.[1][10]
-
Considerations: This approach circumvents the problem rather than solving it. It is appropriate if the primary research question is about the efficacy of this compound in a context where the BBB is already compromised.
-
-
Problem: I am unsure if the this compound that crosses the BBB is engaging its target (FAK) in the brain or tumor tissue.
-
Underlying Cause: The concentration of this compound reaching the CNS may be below the level required for target engagement, even if detectable.
-
Solution: Perform Pharmacodynamic (PD) Analysis.
-
Description: To confirm target engagement, researchers should measure the inhibition of FAK autophosphorylation at the Y397 site in brain or tumor tissue lysates. This is a direct biomarker of this compound activity.[5] A significant reduction in the levels of phosphorylated FAK (pFAK) relative to total FAK in treated animals versus vehicle controls indicates successful target engagement.
-
Methodology: The most common method is Western blotting. (See Protocol 2 for a detailed methodology). Clinical studies have used this method on paired tumor biopsies to confirm target engagement at specific dose levels.[24]
-
Visualizations
Signaling and Logic Diagrams
Caption: this compound inhibits FAK autophosphorylation, blocking downstream survival pathways.
Caption: Troubleshooting workflow for addressing limited BBB penetration of this compound.
Caption: Workflow for testing an enhanced delivery strategy for this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Efflux Assay using a Transwell System
-
Objective: To determine if this compound is a substrate of the P-gp efflux pump. This protocol is based on the methods used for in vitro characterization.[1]
-
Materials:
-
MDCKII cells (parental) and MDCKII-MDR1 cells (overexpressing human P-gp).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
24-well plates.
-
This compound.
-
Known P-gp substrate (e.g., Digoxin) as a positive control.
-
P-gp inhibitor (e.g., Elacridar) as a control.
-
Transport buffer (e.g., HBSS).
-
LC-MS/MS for quantification.
-
-
Methodology:
-
Cell Seeding: Seed MDCKII and MDCKII-MDR1 cells onto the Transwell inserts and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurements.
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B): Add this compound (e.g., at 3 µM) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Inhibitor Control: Repeat the B-A transport experiment in the presence of a P-gp inhibitor in the transport buffer to confirm that efflux is P-gp specific.
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER significantly greater than 2 in MDCKII-MDR1 cells (and near 1 in parental MDCKII cells) indicates that the compound is a P-gp substrate.
-
-
Protocol 2: In Vivo Assessment of Target Engagement by Western Blot for Phospho-FAK (Y397)
-
Objective: To quantify the inhibition of FAK phosphorylation in brain or tumor tissue following this compound administration.
-
Materials:
-
Brain/tumor tissue samples from vehicle- and this compound-treated animals.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-FAK (Y397), Rabbit anti-total FAK.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate and imaging system.
-
-
Methodology:
-
Tissue Lysis: Homogenize snap-frozen tissue samples in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate the proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total FAK and a loading control to ensure equal protein loading and to allow for normalization.
-
Data Analysis: Perform densitometry analysis on the bands. Calculate the ratio of pFAK to total FAK for each sample. Compare the ratios between the treated and vehicle control groups to determine the percentage of target inhibition.
-
Protocol 3: General Protocol for Evaluating Nanoparticle-Mediated Delivery of this compound to the Brain
-
Objective: To assess if a nanoparticle formulation enhances the delivery of this compound across the BBB compared to the free drug.
-
Materials:
-
This compound free drug solution.
-
This compound-loaded nanoparticle formulation.
-
Healthy rodents (e.g., C57BL/6 mice).
-
Equipment for intravenous (tail vein) injection.
-
LC-MS/MS for drug quantification.
-
-
Methodology:
-
Animal Dosing: Divide animals into at least two groups:
-
Group 1: Receives free this compound solution.
-
Group 2: Receives this compound-nanoparticle formulation.
-
Administer the formulations intravenously at an equivalent dose of this compound.
-
-
Sample Collection: At a predetermined time point post-injection (e.g., 2, 4, or 6 hours), euthanize the animals.
-
Tissue Harvesting: Immediately collect blood via cardiac puncture and perfuse the brain with saline to remove residual blood from the vasculature. Harvest the whole brain.
-
Sample Processing:
-
Process blood to obtain plasma.
-
Weigh and homogenize the brain tissue.
-
-
Drug Extraction and Quantification: Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). Quantify the drug concentration using a validated LC-MS/MS assay.
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL).
-
Determine the brain-to-plasma concentration ratio (Cb/Cp) for each group.
-
A significantly higher Cb/Cp ratio in the nanoparticle group compared to the free drug group indicates enhanced BBB penetration.
-
-
References
- 1. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]
- 9. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK Inhibitor Proves Effective Against Brain Tumors in Preclinical Studies, Roswell Park-Led Study Shows | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase II Trial of SMO/ AKT/ NF2/CDK Inhibitors in Progressive Meningiomas With SMO/ AKT/ NF2/CDK Pathway Mutations | Clinical Trials at Yale [medicine.yale.edu]
- 17. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 20. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocytogen.com [biocytogen.com]
- 23. m.youtube.com [m.youtube.com]
- 24. A phase I, pharmacokinetic and pharmacodynamic study of this compound, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes after GSK2256098 treatment
Welcome to the technical support center for GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected phenotypes and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, reversible, and ATP-competitive inhibitor of FAK kinase.[1][2] It specifically targets the autophosphorylation of FAK at tyrosine 397 (Y397), which is a critical step for FAK activation.[2][3][4] By inhibiting FAK autophosphorylation, this compound blocks downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are crucial for cell survival, proliferation, migration, and invasion.[2][5]
Q2: How selective is this compound?
A2: this compound is highly selective for FAK. It has been shown to be approximately 1000-fold more selective for FAK than for the closest related family member, Proline-rich Tyrosine Kinase 2 (Pyk2).[3][6] In a broad kinase panel screening of 261 kinases, FAK was the only one significantly inhibited by more than 50%.[3]
Q3: What are the expected phenotypic effects of this compound treatment?
A3: Based on its mechanism of action, the expected phenotypes following this compound treatment in sensitive cancer cell lines include:
-
Inhibition of cell migration and invasion.[2]
-
Induction of apoptosis.[2]
-
Inhibition of anchorage-independent growth.[4]
Q4: In which cancer types has this compound shown preclinical activity?
A4: Preclinical studies have demonstrated the activity of this compound in a variety of cancer cell lines, including but not limited to pancreatic ductal adenocarcinoma,[3][4] glioblastoma,[2][6] uterine cancer,[7] and renal cell carcinoma.[7] Glioblastoma cell lines were noted to be among the most sensitive in a screen of 95 different cancer cell lines.[6]
Troubleshooting Guide for Unexpected Phenotypes
Researchers may occasionally observe phenotypes that deviate from the expected outcomes. This guide provides a structured approach to troubleshooting these unexpected results.
Issue 1: Lack of Expected Phenotype (e.g., no effect on cell proliferation or migration)
Possible Cause 1: Cell Line Insensitivity The response to this compound can be highly variable among different cell lines.[3][4] This variability can be due to several factors, including:
-
Low FAK expression or activity in the chosen cell line.
-
The specific genetic background of the cells (e.g., mutations in downstream signaling pathways that bypass the need for FAK signaling).
-
Differences in drug uptake or metabolism.[3]
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression and phosphorylation status of FAK (pY397-FAK) in your untreated cell line by Western blot. Cells with low endogenous FAK activity may not respond to its inhibition.
-
Verify Target Engagement: Treat cells with this compound and perform a Western blot to confirm a dose-dependent decrease in pY397-FAK. This will confirm that the inhibitor is entering the cells and engaging its target. Inhibition can be observed as early as 30 minutes after treatment.[2]
-
Consider Compensatory Signaling: Investigate the expression and activation of Pyk2. In some cellular contexts, Pyk2 can compensate for the loss of FAK function.
-
Review Published Data: Check the literature for data on this compound's efficacy in your specific cell line or cancer type.
Possible Cause 2: Suboptimal Experimental Conditions The concentration of this compound and the duration of treatment are critical for observing an effect.
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration for your cell line. Refer to the IC50 values in the table below as a starting point. Also, conduct a time-course experiment to identify the optimal treatment duration.
-
Culture Conditions: Ensure that the cell culture conditions (e.g., serum concentration, confluency) are consistent and appropriate for the assay being performed.
Issue 2: Paradoxical Increase in Cell Migration or Invasion
Possible Cause: The "FAK Paradox" While FAK is generally considered a promoter of cell migration, under certain circumstances, its inhibition can paradoxically enhance cell motility.[1][8][9] This has been linked to specific cellular contexts, such as cells with activated Ras signaling.[1][8][10] In such cases, activated Ras may promote migration through a mechanism that involves the dephosphorylation of FAK.[1][8]
Troubleshooting Steps:
-
Assess Genetic Background: Determine the status of key oncogenes, particularly Ras, in your cell line. The paradoxical effect is more likely to occur in cells with activating Ras mutations.
-
Investigate Downstream Signaling: Analyze the activity of Rac1, a key regulator of cell migration. Some studies suggest that FAK can inhibit Rac1, and therefore, FAK inhibition might lead to increased Rac1 activity and enhanced migration.[1]
-
Vary the Extracellular Matrix: The observed effect on migration can be dependent on the substrate.[9] Test cell migration on different extracellular matrix components (e.g., fibronectin, collagen).
Issue 3: Unexpected Changes in Cell Morphology (e.g., cell rounding, detachment)
Possible Cause 1: Disruption of Focal Adhesions FAK is a key component of focal adhesions, which are essential for cell attachment to the extracellular matrix. Inhibition of FAK can disrupt these structures, leading to changes in cell morphology.
Troubleshooting Steps:
-
Immunofluorescence: Stain for key focal adhesion proteins like vinculin or paxillin to visualize the structure and number of focal adhesions with and without this compound treatment.
-
Adhesion Assays: Quantify the effect of the inhibitor on cell adhesion to determine if the morphological changes correlate with a loss of attachment.
Possible Cause 2: Off-Target Effects While highly selective, at very high concentrations, off-target effects on other kinases that regulate the cytoskeleton are a remote possibility.
Troubleshooting Steps:
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound that inhibits FAK phosphorylation to minimize potential off-target effects.
-
Use a Secondary FAK Inhibitor: Confirm the phenotype with a structurally different FAK inhibitor to ensure the effect is specific to FAK inhibition.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (pY397-FAK Inhibition) | Reference |
| OVCAR8 | Ovary | 15 nM | [2] |
| U87MG | Brain (Glioblastoma) | 8.5 nM | [2] |
| A549 | Lung | 12 nM | [2] |
| PANC-1 | Pancreas | Low sensitivity (>20% inhibition at 10 µM) | [3][4] |
| L3.6P1 | Pancreas | High sensitivity (>90% inhibition at 10 µM) | [3][4] |
Experimental Protocols
Protocol 1: Western Blot for pY397-FAK Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against pY397-FAK. Subsequently, strip the membrane and re-probe with an antibody for total FAK as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry.
Protocol 2: Cell Migration (Wound Healing) Assay
-
Create Monolayer: Plate cells in a multi-well plate and grow to confluency.
-
Create Wound: Use a sterile pipette tip to create a "scratch" or wound in the cell monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at each time point to quantify the extent of cell migration into the empty space.
Visualizations
Caption: this compound inhibits FAK autophosphorylation and downstream signaling.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for unexpected phenotypes.
References
- 1. Ras and the FAK Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical roles of FAK in tumor cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Compensatory Signaling with GSK2256098
Welcome to the technical support center for GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and understand the nuances of FAK inhibition.
I. Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition of FAK Phosphorylation (p-FAK Y397) | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the IC50 for p-FAK inhibition in your cell line. Treatment concentrations typically range from 0.1 to 10 µM.[1][2] |
| Incorrect Antibody or Western Blot Technique: The antibodies for p-FAK or total FAK may not be optimal, or the western blot protocol may need optimization. | Validate your antibodies using positive and negative controls. Ensure proper blocking, antibody dilutions, and washing steps in your western blot protocol. | |
| Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound.[1] | Test a panel of cell lines to identify those most responsive to FAK inhibition. Assess baseline FAK expression and phosphorylation levels. | |
| High Variability in Cell Viability Assays | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Keep the final DMSO concentration below 0.5% and include a vehicle-only control group. | |
| Assay Interference: The inhibitor may interfere with the detection method of the viability assay (e.g., absorbance or fluorescence). | Run a control with the inhibitor in cell-free media to check for any direct interference with the assay reagents. | |
| Unexpected Off-Target Effects | Inhibitor Specificity: While this compound is highly selective for FAK, off-target effects on other kinases are possible at high concentrations.[1] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a second, structurally different FAK inhibitor to confirm that the observed phenotype is due to FAK inhibition. |
| Acquired Resistance to this compound | Compensatory Signaling Pathway Activation: Prolonged FAK inhibition can lead to the upregulation of alternative survival pathways, such as the PI3K/Akt or ERK pathways.[1] | Investigate the activation status of key survival pathways (e.g., by checking phosphorylation of Akt and ERK) upon this compound treatment. Consider combination therapies to co-target these compensatory pathways. |
| Drug Efflux: The cancer cells may upregulate drug efflux pumps, such as P-glycoprotein (P-gp), which can reduce the intracellular concentration of this compound.[3] | Test for the expression and activity of drug efflux pumps. Consider using a P-gp inhibitor in combination with this compound in resistant models. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[4] It specifically targets the kinase activity of FAK by preventing its autophosphorylation at tyrosine 397 (Y397).[1] This initial phosphorylation event is critical for the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src family kinases. By inhibiting FAK autophosphorylation, this compound effectively blocks downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are crucial for cell survival, proliferation, migration, and invasion.[1][2][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, concentrations ranging from 0.1 µM to 10 µM are commonly used to assess the inhibition of FAK phosphorylation and downstream signaling.[1][2] For cell viability and clonogenic assays, treatment durations of 48 to 72 hours are typical.[4]
Q3: How can I confirm that this compound is inhibiting FAK in my cells?
A3: The most direct way to confirm FAK inhibition is to perform a western blot analysis to assess the phosphorylation status of FAK at Y397. A significant decrease in the ratio of phosphorylated FAK (p-FAK Y397) to total FAK indicates effective target engagement. You can also assess the phosphorylation status of downstream effectors like Akt (at Serine 473) and ERK (at Threonine 202/Tyrosine 204) to confirm the functional consequence of FAK inhibition.[1]
Q4: What are the known compensatory signaling pathways that might be activated upon FAK inhibition with this compound?
A4: Inhibition of FAK can lead to the activation of compensatory survival pathways as a mechanism of acquired resistance. The most commonly implicated pathways are the PI3K/Akt and ERK/MAPK signaling cascades.[1] Cells may upregulate these pathways to bypass their dependence on FAK signaling for survival and proliferation. Therefore, it is crucial to monitor the activation status of these pathways during prolonged treatment with this compound.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a highly selective FAK inhibitor, with approximately 1000-fold greater selectivity for FAK over its closest family member, Pyk2.[1] However, as with any kinase inhibitor, the possibility of off-target effects exists, particularly at higher concentrations. It is always advisable to use the lowest effective concentration and to confirm key findings using a secondary FAK inhibitor or a genetic approach (e.g., siRNA-mediated FAK knockdown).
III. Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System |
| Ki (apparent) | 0.4 nM | Enzymatic Assay |
| IC50 (p-FAK Y397) | 8.5 nM | U87MG (Glioblastoma) |
| IC50 (p-FAK Y397) | 12 nM | A549 (Lung Cancer) |
| IC50 (p-FAK Y397) | 15 nM | OVCAR8 (Ovarian Cancer) |
Table 2: Effective Concentrations in Cellular Assays
| Assay Type | Concentration Range | Treatment Duration | Cell Type Example |
| FAK Phosphorylation Inhibition | 0.1 - 10 µM | 1 - 4 hours | Pancreatic Ductal Adenocarcinoma (PDAC) cells |
| Cell Viability (MTS/MTT) | 0.1 - 100 µM | 48 - 72 hours | PDAC cells |
| Clonogenic Survival | 0.1 - 10 µM | 48 - 72 hours (treatment), 9 days (growth) | PDAC cells |
Detailed Methodologies
1. Western Blotting for FAK Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 1-4 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize the p-FAK signal to the total FAK signal.
-
2. Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 48-72 hours).
-
-
Assay Procedure (MTS):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
3. Co-Immunoprecipitation (Co-IP) to Investigate FAK Interactions
-
Cell Lysis:
-
Treat cells with this compound or vehicle as required.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against FAK or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against potential FAK interacting partners (e.g., Src, paxillin).
-
IV. Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Logic diagram of compensatory signaling leading to drug resistance.
References
- 1. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Validating the On-Target Effects of GSK2256098: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the on-target effects of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Understanding the on-target activity of a small molecule inhibitor is crucial for accurate interpretation of experimental results and for advancing its clinical development. Here, we compare the effects of this compound with genetic methods of FAK silencing, such as siRNA, to provide a framework for robust on-target validation.
Introduction to this compound and On-Target Validation
This compound is an ATP-competitive inhibitor that targets the autophosphorylation site of FAK at tyrosine 397 (Y397). This inhibition prevents the activation of FAK and subsequently disrupts downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are pivotal for cell survival, proliferation, migration, and invasion.[1][2][3] While this compound has shown high selectivity for FAK, it is essential to confirm that its observed cellular effects are indeed a direct consequence of FAK inhibition and not due to off-target activities.
Genetic tools like small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR/Cas9-mediated gene knockout offer a powerful method for on-target validation. By specifically reducing or eliminating the target protein, these techniques can produce a phenotype that should be mimicked by a selective small molecule inhibitor. This guide will explore the comparative data available for pharmacological inhibition with this compound and genetic knockdown of FAK.
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix to downstream pathways that regulate key cellular processes. This compound acts by preventing the initial autophosphorylation of FAK at Y397, a critical step for its activation.
FAK signaling cascade and the inhibitory action of this compound.
Comparison of Pharmacological vs. Genetic Inhibition of FAK
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Parameter Measured | Effect of this compound | Reference |
| Pancreatic (L3.6P1) | Western Blot | pFAK (Y397) | Dose-dependent decrease | [1] |
| Pancreatic (L3.6P1) | Western Blot | pAkt, pERK | Dose-dependent decrease | [1] |
| Pancreatic (L3.6P1) | Cell Viability (MTS) | Cell Viability | Dose-dependent decrease | [1] |
| Pancreatic (L3.6P1) | Clonogenic Assay | Colony Formation | Dose-dependent inhibition | [1] |
| Pancreatic (L3.6P1) | Wound Healing | Cell Migration | Inhibition | [1] |
| Ovarian (OVCAR8) | IC50 Determination | FAK Activity | IC50 = 15 nM | [2][4] |
| Glioblastoma (U87MG) | IC50 Determination | FAK Activity | IC50 = 8.5 nM | [2][4] |
| Lung (A549) | IC50 Determination | FAK Activity | IC50 = 12 nM | [2][4] |
Table 2: Effects of FAK siRNA on Cancer Cell Lines
| Cell Line | Assay | Parameter Measured | Effect of FAK siRNA | Reference |
| Neuroblastoma (SK-N-BE(2)) | Western Blot | FAK protein levels | ~70-80% knockdown | [5] |
| Neuroblastoma (SK-N-BE(2)) | Invasion Assay | Cell Invasion | Significant decrease | [5] |
| Neuroblastoma (SK-N-BE(2)) | Migration Assay | Cell Migration | Significant decrease | [5] |
| Pancreatic Cancer | Apoptosis Assay | Apoptosis | Increased apoptosis | [6] |
| Pancreatic Cancer | Migration Assay | Cell Migration | Reduced migration | [6] |
| Pancreatic Cancer | Invasion Assay | Cell Invasion | Reduced invasion | [6] |
Experimental Workflow for On-Target Validation
The following diagram outlines a typical workflow for validating the on-target effects of a kinase inhibitor like this compound using a genetic approach.
Workflow for on-target validation of this compound using FAK siRNA.
Experimental Protocols
Western Blot for Phospho-FAK (Y397)
This protocol is essential for directly assessing the inhibitory effect of this compound on its target.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or transfect with FAK siRNA as per the experimental design.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto an 8-10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) (e.g., from Millipore or Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK, and a loading control like GAPDH or β-actin to ensure equal protein loading.[7][8]
-
siRNA Transfection
This protocol describes the transient knockdown of FAK expression.
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute FAK-specific siRNA and a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or transfect with FAK siRNA.
-
At the desired time point, add MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control-treated cells.
-
Conclusion
The available evidence strongly indicates that this compound is a selective inhibitor of FAK. The phenotypic effects observed upon treatment with this compound, such as reduced cell viability, migration, and invasion, are consistent with the known functions of FAK and are phenocopied by genetic knockdown of FAK using siRNA. For researchers using this compound, performing parallel experiments with FAK siRNA is a robust method to validate that the observed biological effects are indeed on-target. This comparative approach provides a high degree of confidence in the experimental findings and is a critical step in the preclinical evaluation of this targeted therapy.
References
- 1. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of FAK Inhibitors GSK2256098 and Defactinib for Mesothelioma Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two Focal Adhesion Kinase (FAK) inhibitors, GSK2256098 and Defactinib, in the context of mesothelioma treatment. The following sections detail their mechanisms of action, summarize key clinical and preclinical findings, and provide insights into the experimental protocols utilized in their evaluation.
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited effective treatment options.[1][2][3] The Focal Adhesion Kinase (FAK) signaling pathway has been identified as a critical mediator of tumor cell proliferation, survival, motility, and invasion, making it a promising therapeutic target.[2][4] Both this compound and Defactinib are inhibitors of FAK that have been investigated for the treatment of mesothelioma.
Mechanism of Action
This compound is a potent, selective, and reversible ATP-competitive inhibitor of FAK, targeting its autophosphorylation at tyrosine 397.[5][6] It exhibits approximately 1000-fold greater specificity for FAK over the closely related Proline-rich tyrosine kinase 2 (Pyk2).[6][7] Inhibition of FAK by this compound can lead to decreased activity of downstream signaling pathways such as PI3K/Akt and ERK, which are involved in cell survival.[5]
Defactinib (formerly PF-04554878 and VS-6063) is a dual inhibitor of both FAK and Pyk2.[8][9][10] By targeting both kinases, Defactinib has the potential to overcome compensatory signaling that might arise from the inhibition of FAK alone.[8] FAK and Pyk2 are involved in integrin-mediated signaling that influences cell migration, proliferation, and survival.[9] Defactinib has also been suggested to target cancer stem cells.[11]
FAK Signaling Pathway
Caption: FAK signaling pathway and points of inhibition.
Clinical Data Comparison
A key distinction in the clinical development of these two agents for mesothelioma lies in their trial outcomes. This compound showed promising early signals, particularly in a genetically defined subgroup, while Defactinib failed to demonstrate a benefit in a larger Phase II study.
| Parameter | This compound (Phase I - NCT01138033) [3][12][13] | Defactinib (Phase II COMMAND - NCT01870609) [14][15] |
| Study Design | Dose-escalation study in patients with advanced solid tumors, including a mesothelioma expansion cohort. | Double-blind, randomized, placebo-controlled study as maintenance therapy after first-line chemotherapy. |
| Patient Population | Recurrent mesothelioma. | Merlin-stratified malignant pleural mesothelioma. |
| Primary Endpoint | Maximum Tolerated Dose (MTD). | Progression-Free Survival (PFS) and Overall Survival (OS). |
| Progression-Free Survival (PFS) | Median PFS of 12 weeks in all mesothelioma patients (n=29). In Merlin-negative patients (n=14), median PFS was 23.4 weeks, compared to 11.4 weeks in Merlin-positive patients (n=9).[2][6][12][13] | No significant difference compared to placebo. Median PFS was 4.1 months for Defactinib vs. 4.0 months for placebo.[15] |
| Overall Survival (OS) | Not a primary endpoint. | No significant difference compared to placebo. Median OS was 12.7 months for Defactinib vs. 13.6 months for placebo.[15][16] |
| Response Rate | Minor responses observed in three mesothelioma patients.[7][13] | No statistical difference in response rate between treatment groups.[15] |
| Tolerability | MTD identified as 1000 mg twice daily. Most frequent adverse events were nausea, diarrhea, vomiting, and decreased appetite (mostly grades 1-2).[13] | The most common grade 3 or worse adverse events were nausea, diarrhea, fatigue, dyspnea, and decreased appetite.[15] |
| Conclusion | Acceptable safety profile with clinical activity in mesothelioma, especially in Merlin-negative patients.[5][13] | Failed to improve survival outcomes and is not recommended as maintenance therapy.[17][15] |
Preclinical Evidence
Preclinical studies for both drugs have highlighted the importance of the Merlin tumor suppressor protein, encoded by the NF2 gene, which is frequently inactivated in mesothelioma.[3]
| Finding | This compound | Defactinib |
| Cell Line Sensitivity | Demonstrated to be at least 20 times more active in vitro in Merlin-negative mesothelioma cells compared to Merlin-positive cells.[6] | Merlin-negative MPM cell lines were found to be especially sensitive to Defactinib in 3D Matrigel culture, with lower EC50 values compared to Merlin-wild-type cells.[18] |
| In Vivo Models | In a human glioblastoma xenograft model, this compound treatment induced a time- and dose-dependent inhibition of FAK phosphorylation.[19] | Oral dosing induced significant tumor growth inhibition in a Merlin-negative MPM model implanted in the lungs of mice.[18] |
| Mechanism of Sensitivity | Not explicitly detailed in the provided results. | Weak cell-cell adhesions in Merlin-negative MPM cells lead to a greater dependence on cell-ECM-induced FAK signaling for survival and proliferation, making them more vulnerable to FAK inhibition.[18] |
| Effect on Cancer Stem Cells | Not explicitly detailed in the provided results. | In combination with pemetrexed or cisplatin, Defactinib blocked the enrichment of cancer stem cells (as marked by Aldefluor activity).[18] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies employed in the evaluation of these FAK inhibitors.
This compound Phase I Clinical Trial (NCT01138033) Methodology
-
Study Design: An open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors, with an expansion cohort for recurrent mesothelioma.
-
Drug Administration: this compound was administered orally twice daily in escalating doses from 80 to 1500 mg.[13]
-
Pharmacodynamics: Tumor biopsies were taken to assess the inhibition of pFAK at the Y397 autophosphorylation site.[13]
-
Pharmacokinetics: Blood samples were collected to determine pharmacokinetic parameters.[13]
-
Efficacy Assessment: Tumor response was evaluated according to RECIST criteria.
Defactinib Phase II COMMAND Clinical Trial (NCT01870609) Methodology
-
Study Design: A global, double-blind, randomized, placebo-controlled Phase II trial.[17]
-
Patient Population: Patients with malignant pleural mesothelioma who had not progressed after at least four cycles of first-line platinum/pemetrexed chemotherapy. Patients were stratified based on Merlin protein expression (low vs. high).[17]
-
Drug Administration: Patients were randomized 1:1 to receive either oral Defactinib or a placebo.[17]
-
Efficacy Assessment: Co-primary endpoints were progression-free survival (PFS) and overall survival (OS).[15]
-
Quality of Life: Assessed using the Lung Cancer Symptom Scale for Mesothelioma.[15][16]
Experimental Workflow: Clinical Trial Design
Caption: Comparative workflow of the clinical trials.
Conclusion
While both this compound and Defactinib target the FAK signaling pathway, their clinical development trajectories in mesothelioma have diverged significantly. This compound demonstrated early signs of clinical activity, particularly in Merlin-negative patients, warranting further investigation in this biomarker-defined population. In contrast, Defactinib, as a monotherapy for maintenance, failed to show a clinical benefit in a large, randomized Phase II trial. This highlights the critical importance of patient selection and biomarker strategies in the development of targeted therapies for mesothelioma. The dual inhibitory action of Defactinib on FAK and Pyk2 may hold promise in other contexts or in combination therapies, which are currently under investigation.[20] Future research should continue to explore the role of FAK inhibitors, potentially in combination with other agents or in more refined patient populations, to improve outcomes for this challenging disease.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. The Role of E-Cadherin and microRNA on FAK Inhibitor Response in Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Defactinib - Wikipedia [en.wikipedia.org]
- 11. mesotheliomahelp.org [mesotheliomahelp.org]
- 12. The Rocky Road from Preclinical Findings to Successful Targeted Therapy in Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I, pharmacokinetic and pharmacodynamic study of this compound, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mesothelioma Drug Fails in Phase II Testing | Waters Kraus Paul & Siegel [waterskraus.com]
- 15. researchgate.net [researchgate.net]
- 16. Maintenance Defactinib Versus Placebo After First-Line Chemotherapy in Patients With Merlin-Stratified Pleural Mesothelioma: COMMAND-A Double-Blind, Randomized, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. curetoday.com [curetoday.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of GSK2256098 in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), across various cancer types. By objectively comparing its performance with alternative FAK inhibitors and standard-of-care therapies, supported by experimental data, this document serves as a valuable resource for researchers and drug development professionals.
Mechanism of Action: Targeting a Key Pro-Survival Signal
This compound is an orally available, reversible, and ATP-competitive small molecule inhibitor of FAK.[1] Its primary mechanism of action involves the inhibition of FAK autophosphorylation at the Tyrosine-397 (Tyr397) site. This phosphorylation event is a critical step in the activation of FAK and the subsequent initiation of downstream signaling cascades that are pivotal for cancer cell survival, proliferation, migration, and angiogenesis. By blocking this initial activation step, this compound effectively disrupts key pathways, including the PI3K/Akt and ERK signaling pathways, leading to the suppression of tumor growth and metastasis.[1][2]
Figure 1: Simplified FAK Signaling Pathway and Inhibition by this compound.
Preclinical Anti-Tumor Activity: A Cross-Cancer Comparison
The anti-tumor efficacy of this compound has been evaluated in a range of preclinical models, including glioblastoma, pancreatic ductal adenocarcinoma (PDAC), and malignant mesothelioma. This section summarizes the key findings and provides a comparative analysis with other FAK inhibitors and standard-of-care therapies.
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in various cancer cell lines.
| Cancer Type | Cell Line | This compound IC50 (nM) | Alternative FAK Inhibitor | Alternative IC50 (nM) | Standard of Care | Standard of Care IC50 (µM) |
| Glioblastoma | U87MG | 8.5[1] | - | - | Temozolomide | Varies (cell line dependent)[1][3] |
| Pancreatic | PANC-1 | 29,000[2] | PF-562271 | ~1000[4] | Gemcitabine | Varies (cell line dependent)[4][5] |
| Pancreatic | L3.6pl | 25,000[2] | - | - | Gemcitabine | - |
| Ovarian | OVCAR8 | 15[1] | Defactinib (VS-6063) | - | - | - |
| Lung | A549 | 12[1] | - | - | - | - |
| Mesothelioma | Merlin-negative | Potent activity reported | - | - | Pemetrexed/Cisplatin | Varies (cell line dependent)[6] |
Note: Direct head-to-head comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
In Vivo Efficacy
The anti-tumor activity of this compound has also been demonstrated in xenograft models.
| Cancer Type | Xenograft Model | This compound Treatment | Key Findings | Comparator | Comparator Findings |
| Glioblastoma | U87MG | Oral administration | Dose- and time-dependent inhibition of pFAK.[7] | Temozolomide | Reduced tumor growth in U87MG xenografts.[1] |
| Uterine Cancer | Ishikawa (PTEN-mutant) | Oral administration | Reduced tumor weight and fewer metastases.[8] | Paclitaxel | - |
| Pancreatic Cancer | - | - | Decreased cell viability and motility in a dose-dependent manner.[2] | Gemcitabine | Modest inhibition of pancreatic cancer xenograft growth.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., U87MG, PANC-1) are seeded into 96-well plates at a density of 1,000-5,000 cells per well in complete culture medium and incubated for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs for a specified period (e.g., 48-72 hours).[2]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: A low density of cells (e.g., 200-1000 cells/well) is seeded into 6-well or 12-well plates.[10][12]
-
Treatment: Cells are treated with the test compound for a defined period (e.g., 48-72 hours), after which the drug-containing medium is replaced with fresh medium.[13]
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.[14]
-
Staining: Colonies are fixed with methanol and stained with a solution such as crystal violet.[10]
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in treated wells to that in control wells.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Figure 2: General Workflow for a Xenograft Tumor Model Study.
-
Cell Preparation: Human cancer cells (e.g., MSTO-211H for mesothelioma) are cultured and harvested. A specific number of viable cells (e.g., 10^6 cells) are suspended in a suitable medium, often mixed with Matrigel.[15]
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[15]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm³). The animals are then randomized into treatment and control groups.[15]
-
Treatment Administration: this compound or comparator drugs are administered according to a predefined schedule (e.g., daily oral gavage).[16]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[15]
-
Endpoint: At the end of the study (when tumors reach a predetermined size or after a specific duration), the animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers like pFAK and Ki67).[15]
Conclusion
This compound demonstrates significant anti-tumor activity across a range of cancer types in preclinical models. Its mechanism of action, centered on the inhibition of FAK phosphorylation, provides a strong rationale for its development as a targeted cancer therapeutic. The data presented in this guide, comparing its efficacy with other FAK inhibitors and standard-of-care treatments, highlights its potential as a monotherapy or in combination with other agents. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this compound in patients with cancers characterized by FAK pathway activation.
References
- 1. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models [mdpi.com]
- 2. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Genetically Unmodified Ligand-Armed Allogeneic Natural Killer Cells to Treat EGFR-Positive Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic chemoresistance to gemcitabine is associated with constitutive and laminin-induced phosphorylation of FAK in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.purdue.edu [bio.purdue.edu]
- 6. In Vitro Characterization of Cisplatin and Pemetrexed Effects in Malignant Pleural Mesothelioma 3D Culture Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. Inhibition of Human Malignant Pleural Mesothelioma Growth by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of FAK Inhibitors: GSK2256098 vs. PF-573228
For researchers, scientists, and drug development professionals, the selection of a suitable small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparative analysis of two widely used Focal Adhesion Kinase (FAK) inhibitors: GSK2256098 and PF-573228. By examining their mechanism of action, potency, selectivity, and cellular effects based on available experimental data, this document aims to facilitate an informed decision for your research needs.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis. Its overexpression and hyperactivity are frequently observed in a variety of human cancers, making it a compelling target for anti-cancer drug development. Both this compound and PF-573228 are ATP-competitive inhibitors that target the kinase activity of FAK, thereby impeding its downstream signaling functions.
Mechanism of Action and Target Specificity
Both this compound and PF-573228 function by competitively binding to the ATP-binding pocket of the FAK kinase domain. This prevents the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a critical event for the recruitment and activation of other signaling proteins, most notably Src family kinases. The inhibition of Tyr397 autophosphorylation effectively blocks the downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are crucial for tumor progression.[1][2]
This compound is reported to be a highly selective and reversible inhibitor of FAK.[1] It exhibits approximately 1000-fold greater selectivity for FAK over its closest family member, Proline-rich tyrosine kinase 2 (Pyk2).[3][4] PF-573228 is also a potent and selective FAK inhibitor, though its selectivity profile against a broad panel of kinases has been reported to be slightly less specific than this compound in some contexts.
Potency and Efficacy: A Quantitative Comparison
The potency of these inhibitors has been characterized by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values in various assays. The following tables summarize the available quantitative data for this compound and PF-573228.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | FAK | Kinase Assay | Ki: 0.4 nM | [1] |
| PF-573228 | FAK | Kinase Assay | IC50: 4 nM |
Table 2: Cellular FAK Autophosphorylation Inhibition
| Inhibitor | Cell Line | IC50 | Reference |
| This compound | U87MG (Glioblastoma) | 8.5 nM | [3] |
| This compound | A549 (Lung Carcinoma) | 12 nM | [3] |
| This compound | OVCAR8 (Ovarian Carcinoma) | 15 nM | [3] |
| PF-573228 | Multiple Cell Lines | 30 - 100 nM |
FAK Signaling Pathway Inhibition
The inhibition of FAK by this compound and PF-573228 leads to the suppression of downstream signaling pathways that are critical for cancer cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of FAK inhibitors.
In Vitro FAK Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on FAK kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human FAK enzyme with a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Inhibitor Addition: Add serial dilutions of this compound, PF-573228, or DMSO (as a vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a final concentration of 10 µM ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of FAK Phosphorylation
This method is used to assess the inhibition of FAK autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U87MG glioblastoma or PANC-1 pancreatic cancer cells) and allow them to adhere overnight. Treat the cells with various concentrations of this compound, PF-573228, or DMSO for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control protein (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, PF-573228, or vehicle control for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 values.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of the inhibitors on cell migration.
Protocol:
-
Cell Culture: Grow a confluent monolayer of cells in a 6-well plate.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the desired concentrations of this compound, PF-573228, or DMSO.
-
Imaging: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, and 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
Conclusion
Both this compound and PF-573228 are potent inhibitors of FAK that have demonstrated efficacy in preclinical cancer models. This compound appears to exhibit higher selectivity for FAK over Pyk2 and, in some reported instances, greater potency in cellular assays. However, the choice between these two inhibitors will ultimately depend on the specific experimental context, including the cell type, the desired concentration range, and the specific research question being addressed. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments in the investigation of FAK signaling in cancer and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of GSK2256098 on Akt and ERK: A Comparative Guide
This guide provides a detailed comparison of the focal adhesion kinase (FAK) inhibitor, GSK2256098, and its validated effects on the downstream signaling pathways of Akt and ERK. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and presents a comparative analysis with alternative FAK inhibitors.
Introduction to this compound
This compound is a potent, selective, and reversible ATP-competitive inhibitor of focal adhesion kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, proliferation, migration, and survival by integrating signals from integrins and growth factor receptors.[2][3][4] Upregulation and constitutive activation of FAK are common in various cancers, making it a compelling target for antineoplastic therapies.[2] this compound specifically targets the kinase activity of FAK by inhibiting its autophosphorylation at Tyrosine 397 (Y397), a crucial step for triggering downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][5][6][7]
Mechanism of Action: FAK Inhibition and Downstream Signaling
FAK activation, marked by Y397 autophosphorylation, creates a docking site for Src-family kinases and initiates a cascade of signaling events. This leads to the activation of two major pro-survival and pro-proliferation pathways:
-
The PI3K/Akt Pathway: Activated FAK can recruit and activate phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Phosphorylated Akt (p-Akt) promotes cell survival and inhibits apoptosis.
-
The MAPK/ERK Pathway: FAK activation can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which is pivotal for regulating cell proliferation and differentiation.
This compound, by inhibiting FAK's kinase activity, is designed to block these downstream events. Experimental evidence confirms that this compound-mediated inhibition of FAK Y397 phosphorylation leads to a decrease in the phosphorylation of both Akt and ERK, thereby attenuating these pro-survival signals.[3][5][7]
Experimental Data: this compound Performance
Studies in various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC), have demonstrated the efficacy of this compound in modulating the FAK signaling axis. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of FAK at Y397, which correlates with reduced levels of phosphorylated Akt (Ser473) and ERK (Thr202/Tyr204).[5][7]
The response to this compound can vary between cell lines, suggesting that the level of FAK activation may be a biomarker for sensitivity.[5] For instance, L3.6P1 PDAC cells, which are highly sensitive, show a significant decrease in p-Akt and p-ERK upon treatment, while PANC-1 cells are less responsive.[5][7]
| Parameter | This compound | Cell Lines Tested | Observed Effect | Reference |
| Target | Focal Adhesion Kinase (FAK) | OVCAR8, U87MG, A549, various PDAC lines | Potent and selective FAK kinase inhibitor. | [1][6] |
| Apparent Ki | 0.4 nM | N/A (Enzymatic Assay) | High-affinity binding to FAK. | [1] |
| IC50 (FAK Y397 Phos.) | 8.5 - 15 nM | OVCAR8, U87MG, A549 | Effective inhibition of FAK autophosphorylation in vitro. | [1][6] |
| Effect on p-Akt (S473) | Dose-dependent decrease | L3.6P1 PDAC cells | Significant reduction observed at 0.1–10 μM concentrations. | [5] |
| Effect on p-ERK (T202/Y204) | Dose-dependent decrease | L3.6P1 PDAC cells | Significant reduction observed at 0.1–10 μM concentrations. | [5] |
| Functional Outcomes | Decreased cell viability, motility, and anchorage-independent growth. | PDAC cells | Inhibition of FAK-mediated cellular processes. | [3][5][7] |
Experimental Protocols
The primary method for validating the downstream effects of this compound on Akt and ERK is Western Blot analysis. This technique allows for the specific detection and quantification of total and phosphorylated protein levels.
Protocol: Western Blot for p-FAK, p-Akt, and p-ERK
-
Cell Culture and Treatment: Plate cancer cells (e.g., L3.6P1 PDAC cells) and grow until they reach approximately 70% confluence. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour).[5]
-
Cell Lysis: Wash the cell monolayers with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel (e.g., 8%).[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-FAK (Y397), p-Akt (S473), and p-ERK (T202/Y204).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane of the phospho-specific antibodies and re-probe with antibodies for total FAK, total Akt, total ERK, and a loading control like GAPDH.[5]
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the corresponding total protein levels to determine the specific effect of this compound on protein activation.
Comparison with Alternative FAK Inhibitors
This compound is one of several FAK inhibitors that have been developed. While they share a common target, they may differ in selectivity, potency, and their effects on related kinases like the proline-rich tyrosine kinase 2 (PYK2).
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported Downstream Effects | Clinical Phase (Status) |
| This compound | FAK | ATP-competitive inhibitor of FAK kinase activity. | Decreases p-Akt and p-ERK.[5] | Phase I/II[4][8][9] |
| Defactinib (VS-6063) | FAK, PYK2 | ATP-competitive inhibitor. | Inhibits FAK signaling pathways. | Phase I/II[10] |
| PF-562271 | FAK, PYK2 | ATP-competitive inhibitor. | Inhibits p-FAK expression, cell adhesion and migration.[8] | Phase I (Discontinued)[10] |
| VS-4718 | FAK | FAT-FERM inhibitor. | Blocks intracellular FAK signaling.[11] | Phase I[8] |
| BI-853520 | FAK | ATP-competitive inhibitor. | Not specified in provided results. | Phase I[8] |
| IN10018 | FAK | Not specified. | Not specified in provided results. | Clinical Trials[12] |
Some therapeutic strategies involve combining FAK inhibitors with other agents. For example, combining this compound with the MEK inhibitor trametinib has been explored to simultaneously block parallel signaling pathways, although clinical success has been limited in some cancers like PDAC.[13]
Conclusion
The experimental evidence strongly validates that this compound effectively inhibits its target, FAK, leading to the intended downstream consequences of decreased Akt and ERK activation. The reduction in phosphorylation of these key signaling nodes confirms the compound's mechanism of action and correlates with its anti-proliferative and anti-survival effects in sensitive cancer cell lines. Monitoring the phosphorylation status of Akt and ERK serves as a reliable pharmacodynamic biomarker to assess the biological activity of this compound in both preclinical and clinical settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II trial of this compound and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK2256098 and Other FAK Inhibitors: A Guide to Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Focal Adhesion Kinase (FAK) inhibitor GSK2256098 and its alternatives, with a focus on the reproducibility of published experimental findings. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in their study design and interpretation of results.
Performance Comparison of FAK Inhibitors
The following tables summarize the in vitro efficacy of this compound and two other well-characterized FAK inhibitors, Defactinib (VS-6063) and PF-562271. The data is compiled from various published studies, and it is important to note that direct comparisons should be made with caution unless the data is from a head-to-head study under identical experimental conditions.
| Inhibitor | Target | Ki (nM) | Reference |
| This compound | FAK | 0.4 | [1] |
Table 1: Kinase Inhibitory Potency. The apparent inhibition constant (Ki) indicates the concentration of the inhibitor required to decrease the maximal rate of the enzyme catalysis by half.
| Inhibitor | Pancreatic Cancer Cell Lines IC50 (µM) | Glioblastoma Cell Lines IC50 (nM) | Ovarian Cancer Cell Lines IC50 (nM) |
| PANC-1 | L3.6p1 | U87MG | |
| This compound | >200 | 25 | 8.5 |
| Defactinib (VS-6063) | 10.35 (average) | - | - |
| PF-562271 | 20.07 (average) | - | - |
Table 2: In Vitro Cell Viability IC50 Values. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability. Data for Defactinib and PF-562271 in pancreatic cancer cell lines are averaged from a head-to-head comparative study.[2][3][4] It is important to note that one study found this compound to be largely ineffective in the pancreatic cancer cell lines tested, with an IC50 of 308.97 µM.[2]
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the mechanisms of action and experimental designs, we provide the following diagrams created using the DOT language.
Caption: FAK Signaling Pathway Inhibition by this compound.
Caption: Western Blot Workflow for Phospho-FAK Detection.
Caption: In Vivo Orthotopic Xenograft Model Workflow.
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies are provided below.
Western Blot for Phospho-FAK (Tyr397)
This protocol is a general guideline for detecting the phosphorylation of FAK at tyrosine 397. Specific antibody concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with FAK inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C. A primary antibody for total FAK should be used on a parallel blot as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Cell Viability (MTS) Assay
This protocol outlines a common method for assessing cell viability after treatment with FAK inhibitors.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. The optimal seeding density will vary depending on the cell line.
-
-
Drug Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of the FAK inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTS reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle-only control wells to determine the percentage of cell viability.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Orthotopic Ovarian Cancer Mouse Model
This protocol describes a general procedure for establishing an orthotopic ovarian cancer model in mice to evaluate the in vivo efficacy of FAK inhibitors. All animal procedures should be performed in accordance with institutional guidelines.
-
Cell Preparation:
-
Harvest ovarian cancer cells expressing a reporter gene (e.g., luciferase) during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration.
-
-
Surgical Procedure:
-
Anesthetize immunocompromised mice (e.g., nude or SCID mice).
-
Make a small incision in the skin and peritoneum to expose the ovary.
-
Inject the cancer cell suspension into the ovarian bursa.
-
Suture the peritoneum and skin incisions.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.
-
-
Drug Treatment:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor (e.g., via oral gavage) and vehicle control according to the desired dosing schedule and duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the primary tumors and any metastatic lesions.
-
Measure the tumor weight and volume.
-
Process the tissues for histological and immunohistochemical analysis to assess markers of proliferation (e.g., Ki67) and FAK pathway activity (e.g., phospho-FAK).
-
References
- 1. bca-protein.com [bca-protein.com]
- 2. mdpi.com [mdpi.com]
- 3. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of GSK2256098
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, with other alternative FAK inhibitors. The content is supported by experimental data to inform research and development decisions.
Introduction to this compound
This compound is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival, making it a key target in oncology research.[2] Overexpression and hyperactivation of FAK are common in various cancers, correlating with poor prognosis and metastasis. This compound targets the autophosphorylation site of FAK at tyrosine 397 (Y397), thereby inhibiting its kinase activity and downstream signaling pathways.[3][4]
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of this compound has been evaluated in numerous cancer cell lines, demonstrating significant inhibition of FAK phosphorylation and cell growth. This section compares its activity with other notable FAK inhibitors.
Table 1: Comparative In Vitro Potency of FAK Inhibitors (IC50 Values)
| Inhibitor | Target | Cell Line (Cancer Type) | IC50 (nM) | Reference |
| This compound | FAK | U87MG (Glioblastoma) | 8.5 | [1][5] |
| A549 (Lung) | 12 | [1][5] | ||
| OVCAR8 (Ovarian) | 15 | [1][5] | ||
| PF-562271 | FAK/Pyk2 | Cell-free FAK assay | 1.5 | [6] |
| Cell-based phospho-FAK | 5 | [6] | ||
| Defactinib (VS-6063) | FAK/Pyk2 | Cell-free FAK assay | <0.6 | [7] |
| BI 853520 | FAK | Cell-free FAK assay | 1 | [8][9] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
This compound demonstrates high selectivity for FAK, being approximately 1000-fold more selective for FAK than the closely related kinase Pyk2.[2] In preclinical studies, this compound was shown to be at least 20 times more active in Merlin-negative mesothelioma cells compared to Merlin-positive cells, suggesting a potential biomarker for patient selection.[8]
In Vivo Efficacy: Preclinical and Clinical Insights
The antitumor activity of this compound has been demonstrated in various preclinical xenograft models and early-phase clinical trials.
Table 2: Comparative In Vivo Efficacy of FAK Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Key Findings | Reference |
| This compound | U87MG (Glioblastoma) xenograft | Dose- and time-dependent inhibition of pFAK. | [8][10] |
| Ishikawa (PTEN-mutant uterine cancer) orthotopic model | Lower tumor weights and fewer metastases compared to Hec1A (PTEN-wildtype) model. Reduced microvessel density, proliferation (Ki67), and increased apoptosis (TUNEL). | [1] | |
| PF-562271 | Multiple human xenograft models | Tumor regressions observed. Inhibition of FAK phosphorylation was dose-dependent. | [6] |
| Defactinib (VS-6063) | PC3 (Prostate cancer) xenograft | Co-treatment with docetaxel showed greater inhibition of tumor growth than monotherapy. | [11] |
| MC38 (Colorectal cancer) syngeneic model | Combination with an anti-PD-1 antibody extended median overall survival. | [12] |
In a phase I study involving patients with recurrent glioblastoma, this compound was found to be tolerable and capable of crossing the blood-brain barrier, particularly in tumor tissue where the barrier is disrupted.[2] The maximum tolerated dose was established at 1000 mg twice daily.[2] While objective responses were limited, stable disease was observed in some patients, with one patient remaining on treatment for over 11 months.[2]
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors to regulate key cellular processes. This compound acts by inhibiting the autophosphorylation of FAK at Y397, a critical step for its activation.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Analysis of FAK Inhibition
The following diagram outlines a typical workflow for assessing the in vitro efficacy of a FAK inhibitor like this compound.
Caption: A typical experimental workflow for in vitro evaluation of a FAK inhibitor.
Detailed Experimental Protocols
Western Blot for Phospho-FAK (Y397) and Downstream Signaling
This protocol is for the detection of phosphorylated FAK and downstream targets like Akt and ERK.
a. Cell Lysis and Protein Extraction
-
Culture cancer cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice for 30 minutes in a lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.5% NaDOC, 1% Triton-X, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, leupeptin, aprotinin, sodium vanadate, sodium fluoride).[13]
-
Centrifuge the lysates at high speed (e.g., 11,000 rpm) for 30 minutes at 4°C to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
b. Gel Electrophoresis and Transfer
-
Denature 20-30 µg of protein extract by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[14]
-
Incubate the membrane with primary antibodies against phospho-FAK (Y397), total FAK, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C with gentle shaking.[14] Antibody dilutions should be as per the manufacturer's recommendations.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
d. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to the corresponding total protein levels.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.
a. Cell Plating and Treatment
-
Prepare a single-cell suspension of the cancer cell line of interest.
-
Seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected cytotoxicity of the treatment.
-
Allow cells to adhere for several hours or overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
b. Incubation
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 1-3 weeks, depending on the cell line's growth rate.[15] The medium can be changed every few days if necessary.
c. Fixation and Staining
-
When colonies in the control wells are visible and contain at least 50 cells, aspirate the medium.[16][17]
-
Gently wash the wells with PBS.
-
Fix the colonies with a fixation solution (e.g., 10% neutral buffered formalin or a 1:7 acetic acid:methanol solution) for 5-15 minutes at room temperature.[15][18]
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for at least 30 minutes.[15][17]
-
Carefully wash the plates with water to remove excess stain and allow them to air dry.
d. Colony Counting and Data Analysis
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.[16]
-
Calculate the Plating Efficiency (PE) of the control cells: PE = (number of colonies formed / number of cells seeded) x 100%.[17]
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).[17]
-
Plot the surviving fraction as a function of the drug concentration to generate a dose-response curve.
Conclusion
This compound is a potent and selective FAK inhibitor with demonstrated in vitro and in vivo efficacy against a range of cancer types. While direct head-to-head comparisons with other FAK inhibitors are not always available in the published literature, the existing data suggests that this compound's potency is comparable to other clinical-stage FAK inhibitors. Its ability to penetrate the blood-brain barrier in glioblastoma patients is a notable feature. The selection of a FAK inhibitor for further development or clinical application will likely depend on the specific cancer type, the presence of predictive biomarkers such as Merlin status, and the desired safety profile. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of FAK inhibitors in a preclinical setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Clonogenic Assay [en.bio-protocol.org]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAK-Targeting Therapies: Benchmarking GSK2256098 Against Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2256098, a potent Focal Adhesion Kinase (FAK) inhibitor, against a panel of novel FAK-targeting therapies currently under investigation. The information presented is collated from recent preclinical and clinical studies to aid researchers in evaluating the therapeutic potential of these agents.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing processes such as cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy.[2] FAK inhibitors aim to disrupt these oncogenic signaling cascades, thereby impeding tumor growth and dissemination.[3]
Quantitative Comparison of FAK Inhibitors
The following tables summarize key quantitative data for this compound and other notable FAK inhibitors. This data provides a snapshot of their potency and selectivity, crucial parameters for evaluating their therapeutic index.
| Inhibitor | Target(s) | Ki (nM) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Development Phase |
| This compound | FAK | 0.4[4] | 0.8[1] | 8.5-15 (U87MG, A549, OVCAR8)[5][6] | Phase II[7][8] |
| Defactinib (VS-6063) | FAK, Pyk2 | - | 0.6[9] | - | Approved (in combination)[10] |
| IN10018 (BI-853520) | FAK | - | 1[11][12][13] | - | Phase Ib/II[2][14] |
| VS-4718 | FAK | - | 1.5[15][16][17] | ~100[15] | Phase I[15][17] |
| CEP-37440 | FAK, ALK | 2.3 (FAK), 120 (ALK)[18] | 2.0 (FAK), 3.1 (ALK)[16] | 91-900 (cancer cell lines)[16] | Phase I[16][18] |
Preclinical and Clinical Efficacy Overview
This compound
This compound is a potent, selective, and reversible ATP-competitive FAK inhibitor.[4] Preclinical studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis.[4] In a phase I study involving patients with advanced solid tumors, this compound was generally well-tolerated, with a maximum tolerated dose (MTD) established at 1000 mg twice daily.[7][19] Minor tumor reductions were observed in patients with melanoma, mesothelioma, and nasopharyngeal cancer.[1][19] Further clinical investigations are ongoing.[3]
Defactinib (VS-6063)
Defactinib is a second-generation FAK inhibitor that also targets the closely related proline-rich tyrosine kinase 2 (Pyk2).[9] As a monotherapy, it has shown limited clinical activity in patients with NF2-altered tumors.[4] However, in combination with the RAF/MEK clamp avutometinib, it has demonstrated a significant objective response rate and prolonged progression-free survival in patients with low-grade serous ovarian cancer, leading to its recent approval for this indication.[10][20][21]
IN10018 (BI-853520)
IN10018 is a highly potent and selective oral FAK inhibitor.[11][14] Clinical data from a phase Ib trial in combination with pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant recurrent ovarian cancer showed promising antitumor activity with a high overall response rate.[22] It is also being investigated in combination with a KRAS G12C inhibitor in non-small-cell lung cancer.[2]
VS-4718
VS-4718 is a selective and reversible FAK inhibitor with an enzymatic IC50 of 1.5 nM.[15][17] In preclinical pediatric tumor models, it demonstrated in vitro activity and was well-tolerated in vivo, inducing significant differences in event-free survival in a majority of solid tumor xenografts.[15]
CEP-37440
CEP-37440 is a dual inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK).[16][23] It has shown the ability to decrease the proliferation of inflammatory breast cancer cells in vitro and reduce tumor growth and brain metastases in preclinical xenograft models.[24][25] A phase I clinical trial was completed in 2015.[18]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
FAK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAK.
-
Reagents and Materials: Recombinant FAK enzyme, ATP, a suitable substrate (e.g., Poly (Glu:Tyr 4:1)), kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[26][27]
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, recombinant FAK enzyme, and a mixture of the substrate and ATP.[27]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[27]
-
Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity, using a luminescence-based detection reagent.[27]
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce FAK activity by 50%.
-
Cell Viability Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[28][29][30][31]
-
Reagents and Materials: Cancer cell lines, complete culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a detergent-based buffer).[28][30]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[29]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified duration (e.g., 72 hours).[29]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[30]
-
Add the solubilization solution to dissolve the formazan crystals.[30]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cell lines, test compounds, and calipers for tumor measurement.
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) to the treatment group according to a defined schedule and dosage. The control group receives a vehicle.[32]
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Visualizing the Science: Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts related to FAK inhibition and its evaluation.
Caption: FAK signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating novel FAK inhibitors.
Caption: Logical relationship for the comparison of FAK inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. ascopubs.org [ascopubs.org]
- 3. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A phase I, pharmacokinetic and pharmacodynamic study of this compound, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial | Semantic Scholar [semanticscholar.org]
- 11. Ifebemtinib (BI 853520, IN10018) | FAK inhibitor | ProbeChem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
- 14. InxMed Releases Data Demonstrating Ifebemtinib (IN10018) Trending Toward Survival Benefit at ESMO 2023 - BioSpace [biospace.com]
- 15. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. InxMed IN10018 at ASCO 2022 demonstrates robust efficacy in patients with platinum-resistant recurrent ovarian cancer - BioSpace [biospace.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. promega.com.cn [promega.com.cn]
- 28. benchchem.com [benchchem.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 32. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK2256098
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper disposal of GSK2256098, a potent focal adhesion kinase (FAK) inhibitor with antineoplastic activities. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is classified as a cytotoxic agent, and as such, all materials that have come into contact with it must be treated as hazardous waste.[1][2][3]
Disclaimer: The following procedures are based on general best practices for the disposal of cytotoxic agents. It is imperative to consult your institution's specific safety protocols, local regulations, and the official Safety Data Sheet (SDS) for this compound before handling and disposal.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its handling and decontamination requirements.
| Property | Value |
| Molecular Weight | 414.89 g/mol |
| Formula | C₂₀H₂₃ClN₆O₂ |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |
| Storage Temperature | Store at -20°C. |
| Purity | ≥98% |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure all required PPE is worn. This includes:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety goggles or a face shield
-
A respiratory mask (e.g., N95 or higher)
2. Waste Segregation at the Point of Generation: All items that have come into contact with this compound must be segregated as cytotoxic hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound
-
Empty vials and packaging
-
Contaminated PPE (gloves, gown, etc.)
-
Labware (pipette tips, tubes, flasks)
-
Cleaning materials (wipes, absorbent pads)
3. Waste Containment:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Chemo Sharps" or with the cytotoxic symbol.[4]
-
Non-Sharps Solid Waste: Contaminated solid waste such as gloves, gowns, and labware should be placed in thick, leak-proof plastic bags (e.g., yellow chemotherapy waste bags) or rigid containers.[4] These containers must be clearly labeled with a cytotoxic warning.[2]
-
Liquid Waste: Unused solutions of this compound should not be disposed of down the drain.[1] They should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
4. Decontamination of Work Surfaces:
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution to clean the work area. Wipe in one direction, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the designated cytotoxic waste container.[1]
-
Rinsing: Use a new wipe moistened with sterile water to rinse the surface, following the same unidirectional wiping technique. Dispose of the wipe.[1]
-
Final Decontamination: With a new wipe, apply 70% isopropyl alcohol (IPA) to the surface. Allow the surface to air dry completely.[1]
5. Final PPE Disposal:
-
Carefully remove the outer pair of gloves and dispose of them in the cytotoxic waste container.
-
Remove the gown, followed by the inner pair of gloves, disposing of each item in the designated hazardous waste container.[1]
6. Waste Storage and Collection:
-
Seal waste containers when they are approximately three-quarters full to prevent overfilling and spills.[1]
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for labeling, documenting, and scheduling a pickup by trained environmental health and safety (EHS) personnel for final disposal, which is typically high-temperature incineration.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated contaminated materials.
Caption: Workflow for the safe disposal of this compound and contaminated materials.
References
Essential Safety and Handling of GSK2256098: A Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of the FAK Inhibitor, GSK2256098.
This compound is a potent and selective inhibitor of focal adhesion kinase (FAK), a protein involved in cellular adhesion, migration, proliferation, and survival.[1][2] As a research chemical with potential antineoplastic and antiangiogenic activities, it requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar potent kinase inhibitors.[3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory.[3] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[3][4] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[3][4] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[3][5] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4]
Operational Plan: Step-by-Step Handling Protocol
Workspace Preparation: All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3][5] The work surface should be covered with absorbent, plastic-backed paper.[3]
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to prevent the creation of dust. In the event of a spill, the area should be decontaminated immediately.[3]
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[3] this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For in vivo experiments, protocols often involve a combination of solvents like DMSO and corn oil.[1][2] Always clearly label all solutions with the compound name, concentration, date, and your initials.
Storage: this compound should be stored at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[1]
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, absorbent paper, and empty containers, should be treated as hazardous chemical waste. Dispose of this waste in appropriately labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
Mechanism of Action: FAK Signaling Pathway
This compound is a reversible and ATP-competitive inhibitor of FAK. It targets the phosphorylation of FAK at tyrosine 397 (Y397).[2][6] The inhibition of FAK can disrupt downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are crucial for cell survival and proliferation.[6] This disruption can lead to decreased cell viability, reduced anchorage-independent growth, and diminished cell motility.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
